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  • Product: 3-(4-Methylphenyl)pent-2-enoic acid
  • CAS: 21758-09-8

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 3-(4-Methylphenyl)pent-2-enoic Acid: A Comprehensive Preclinical ADME Framework

Executive Summary The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, mechanistically driven understanding of its Absorption, Distribution, Metabolism, and Excretion (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, mechanistically driven understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 3-(4-Methylphenyl)pent-2-enoic acid is a structurally distinct xenobiotic characterized by an α,β -unsaturated carboxylic acid core and a p-tolyl substituent. This whitepaper provides an authoritative, self-validating framework for the pharmacokinetic (PK) profiling of this compound, detailing the causality behind experimental designs, step-by-step methodologies, and compartmental data modeling.

Structural ADME Analysis & Causality

Before initiating empirical assays, a Senior Application Scientist must deconstruct the molecule to predict its pharmacokinetic liabilities. The structural features of 3-(4-Methylphenyl)pent-2-enoic acid dictate specific experimental choices:

  • Carboxylic Acid Moiety (pKa ~4.5): At physiological pH (7.4), this functional group is >99% ionized. This ionization restricts passive transcellular permeability across lipophilic membranes and drives high plasma protein binding (PPB), typically resulting in a low volume of distribution ( Vss​ ).

  • α,β -Unsaturated Carbonyl: This system acts as a soft electrophile (Michael acceptor). It flags a critical liability for covalent binding to nucleophilic residues on proteins or glutathione (GSH), which can lead to rapid clearance or immune-mediated idiosyncratic toxicity ()[1].

  • p-Tolyl Group: The benzylic methyl group is highly susceptible to cytochrome P450 (CYP)-mediated aliphatic oxidation, likely yielding a hydroxymethyl metabolite that can be further oxidized to a dicarboxylic acid or conjugated via Phase II pathways.

Metabolism Parent 3-(4-Methylphenyl) pent-2-enoic acid Oxidation Benzylic Oxidation (CYP450) Parent->Oxidation CYP2C9/3A4 Glucuronidation Acyl Glucuronidation (UGTs) Parent->Glucuronidation UGT1A1/2B7 GSH_Adduct GSH Conjugation (Michael Addition) Parent->GSH_Adduct GSTs / Spontaneous

Predicted metabolic pathways of 3-(4-Methylphenyl)pent-2-enoic acid.

In Vitro ADME Profiling Protocols

To build a robust In Vitro to In Vivo Extrapolation (IVIVE) model, the following self-validating protocols must be executed.

Protocol A: Hepatic Microsomal Stability (Intrinsic Clearance)

Causality: Determines the intrinsic clearance ( CLint​ ) to predict in vivo hepatic clearance ( CLhep​ ) and assesses susceptibility to CYP-mediated benzylic oxidation ()[2]. Methodology:

  • Preparation: Prepare a 10 mM stock of 3-(4-Methylphenyl)pent-2-enoic acid in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (HLM) or rat liver microsomes (RLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

  • Sampling: Aliquot 50 μ L at 0, 5, 15, 30, 45, and 60 minutes into 150 μ L of ice-cold acetonitrile (containing an internal standard like tolbutamide) to quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (ESI- negative mode) to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Causality: Definitively assesses the Michael acceptor liability of the pent-2-enoic acid moiety. Methodology:

  • Incubation: Co-incubate 10 μ M of the compound with 1 mg/mL HLM, NADPH regenerating system, and 5 mM reduced glutathione (GSH) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Terminate with an equal volume of cold acetonitrile.

  • Detection: Analyze via High-Resolution Mass Spectrometry (LC-HRMS). Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and monitor for the M+307 mass shift corresponding to the direct Michael addition product.

Protocol C: Caco-2 Permeability Assay

Causality: Predicts intestinal absorption and evaluates potential carrier-mediated efflux, which is critical for an ionized carboxylic acid ()[3]. Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until transepithelial electrical resistance (TEER) > 250 Ω⋅cm2 .

  • Dosing: Apply 10 μ M of the compound to the Apical (AP) chamber (pH 6.5 to mimic the intestinal lumen) and measure transport to the Basolateral (BL) chamber (pH 7.4). Repeat in the BL AP direction.

  • Incubation: Incubate at 37°C for 2 hours, taking samples at 30, 60, 90, and 120 minutes.

  • Calculation: Determine the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(BL→AP)​/Papp(AP→BL)​ ).

In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: In vivo studies validate in vitro predictions, determining systemic clearance, steady-state volume of distribution ( Vss​ ), and absolute oral bioavailability ( F ) ()[4].

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per route), jugular vein cannulated.

  • Formulation:

    • Intravenous (IV): 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Oral (PO): 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween 80 (suspension due to low acidic solubility).

  • Blood Sampling: Collect 200 μ L blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Bioanalysis: Extract plasma via protein precipitation (1:3 ratio with acetonitrile). Analyze using LC-MS/MS with a C18 column and a gradient of water/acetonitrile with 0.1% formic acid.

PKWorkflow Phase1 1. Physicochemical Profiling pKa, LogP, Solubility Phase2 2. In Vitro ADME Microsomes, Caco-2, GSH Trapping Phase1->Phase2 Structural validation Phase3 3. In Vivo PK (Rat) IV/PO Dosing, LC-MS/MS Phase2->Phase3 Acceptable CL_int & Permeability Phase4 4. Data Modeling & IVIVE Clearance, Vd, Bioavailability Phase3->Phase4 Plasma concentration-time data

Step-by-step pharmacokinetic profiling and IVIVE workflow.

Data Presentation & Compartmental Modeling

Quantitative data must be summarized to facilitate rapid go/no-go decision-making in drug development. Below are representative benchmark parameters for an α,β -unsaturated carboxylic acid of this class.

Table 1: Predicted In Vitro ADME Parameters
AssayParameterTarget BenchmarkMechanistic Implication
Microsomal Stability CLint​ (HLM)< 15 μ L/min/mgLow intrinsic clearance indicates stability against CYP-mediated benzylic oxidation.
Caco-2 Permeability Papp​ (AP BL)> 1×10−6 cm/sEnsures adequate oral absorption despite ionization at physiological pH.
GSH Trapping Adduct FormationNegative / TraceConfirms the Michael acceptor is sterically hindered or electronically deactivated.
Plasma Protein Binding Unbound Fraction ( fu​ )1% - 5%High binding expected due to the carboxylic acid; limits free drug available for clearance.
Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat)
ParameterSymbolValue (Example)Interpretation
Systemic Clearance CL 8.5 mL/min/kgLow clearance (< 15% of rat hepatic blood flow), driven by high PPB and low CLint​ .
Volume of Distribution Vss​ 0.4 L/kgRestricted distribution, typical for highly ionized, protein-bound acidic drugs.
Terminal Half-Life t1/2​ 4.2 hoursSupports once- or twice-daily dosing regimens in preclinical efficacy models.
Oral Bioavailability F 65%Good oral exposure, validating the Caco-2 permeability predictions.

Regulatory Considerations: Drug-Drug Interactions (DDI)

Because the p-tolyl group is a substrate for CYP enzymes, regulatory guidelines mandate the evaluation of the compound as a potential perpetrator of Drug-Drug Interactions (DDIs). Per the 2020 FDA Guidance on In Vitro DDI Studies, the compound must be screened for reversible and time-dependent inhibition (TDI) against major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) ()[5]. If the IC50​ is less than 50-fold the unbound Cmax​ at steady state, clinical DDI studies will be required.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL: [Link]

  • Evans, D. C., Watt, A. P., Nicoll-Griffith, D. A., & Baillie, T. A. (2004). Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development. Chemical Research in Toxicology, 17(1), 3-16. URL:[Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. URL:[Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415-425. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. URL: [Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 3-(4-Methylphenyl)pent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the molecular weight and exact mass of the compound 3-(4-Methylphenyl)pent-2-enoic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight and exact mass of the compound 3-(4-Methylphenyl)pent-2-enoic acid. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical methodologies for its characterization.

Introduction to 3-(4-Methylphenyl)pent-2-enoic Acid

3-(4-Methylphenyl)pent-2-enoic acid is a carboxylic acid derivative with a molecular structure that holds potential interest in various fields of chemical and pharmaceutical research. Accurate determination of its molecular weight and exact mass is a fundamental prerequisite for its identification, characterization, and subsequent use in experimental and developmental pipelines. This guide will elucidate the principles and techniques applied to ascertain these critical chemical properties.

Theoretical Determination of Molecular Weight and Exact Mass

The molecular formula for 3-(4-Methylphenyl)pent-2-enoic acid is C₁₂H₁₄O₂ .[1] This formula serves as the foundation for calculating both its molecular weight and exact mass.

Molecular Weight

The molecular weight (MW) is the sum of the average atomic masses of all atoms in a molecule. The calculation is based on the weighted average of the natural abundances of the isotopes of each element.

To calculate the molecular weight of C₁₂H₁₄O₂, we use the standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O):

  • Atomic weight of C ≈ 12.011 u

  • Atomic weight of H ≈ 1.008 u

  • Atomic weight of O ≈ 15.999 u

Calculation: MW = (12 × 12.011) + (14 × 1.008) + (2 × 15.999) MW = 144.132 + 14.112 + 31.998 MW ≈ 190.242 g/mol

A similar compound, (Z)-3-methyl-2-phenylpent-2-enoic acid, which also has the molecular formula C₁₂H₁₄O₂, has a computed molecular weight of 190.24 g/mol .[2]

Exact Mass

The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms in a molecule. High-resolution mass spectrometry measures the exact mass, which is a crucial parameter for elemental composition determination.

The most abundant isotopes are:

  • ¹²C ≈ 12.000000 u

  • ¹H ≈ 1.007825 u

  • ¹⁶O ≈ 15.994915 u

Calculation: Exact Mass = (12 × 12.000000) + (14 × 1.007825) + (2 × 15.994915) Exact Mass = 144.000000 + 14.10955 + 31.98983 Exact Mass ≈ 190.09938 u

For the related compound, (Z)-3-methyl-2-phenylpent-2-enoic acid (C₁₂H₁₄O₂), the computed exact mass is 190.099379685 Da.[2]

Experimental Determination by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive analytical technique for the experimental determination of the exact mass of a molecule.[3][4] For a carboxylic acid such as 3-(4-Methylphenyl)pent-2-enoic acid, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the molecule to be ionized with minimal fragmentation.

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the exact mass of 3-(4-Methylphenyl)pent-2-enoic acid using HRMS.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis Sample 3-(4-Methylphenyl)pent-2-enoic acid Solvent Dissolution in appropriate solvent (e.g., Methanol/Water) Sample->Solvent LC Liquid Chromatography (LC) (Optional Separation) Solvent->LC ESI Electrospray Ionization (ESI) LC->ESI MS High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) ESI->MS Detector Detector MS->Detector RawData Raw Mass Spectrum Data Detector->RawData Processing Data Processing Software RawData->Processing ExactMass Determination of Exact Mass Processing->ExactMass Formula Elemental Formula Confirmation ExactMass->Formula

Caption: Workflow for the determination of the exact mass of 3-(4-Methylphenyl)pent-2-enoic acid.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of 3-(4-Methylphenyl)pent-2-enoic acid.

    • Dissolve the sample in a suitable solvent system, such as a mixture of methanol and water, to a final concentration appropriate for ESI-MS analysis (typically in the µg/mL to ng/mL range).

  • Instrument Setup and Calibration:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Calibrate the mass spectrometer using a standard calibration solution with known exact masses across a relevant m/z range to ensure high mass accuracy.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. LC can be used to separate the analyte from any impurities.

    • Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

  • Mass Analysis and Detection:

    • Acquire the mass spectrum in full scan mode over a relevant m/z range.

    • The high-resolution analyzer will separate ions based on their mass-to-charge ratio (m/z) with high precision.

  • Data Analysis:

    • Process the acquired raw data using the instrument's software.

    • Identify the peak corresponding to the ionized 3-(4-Methylphenyl)pent-2-enoic acid (e.g., [M-H]⁻ or [M+H]⁺).

    • Determine the experimental exact mass from the centroid of this peak.

    • Compare the experimental exact mass to the theoretical exact mass calculated from the molecular formula (C₁₂H₁₄O₂) to confirm the elemental composition. The mass error should typically be within 5 ppm for confident identification.

Data Summary

The following table summarizes the key quantitative data for 3-(4-Methylphenyl)pent-2-enoic acid.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[1]
Calculated Molecular Weight ~190.242 g/mol Theoretical Calculation
Computed Molecular Weight 190.24 g/mol [2] (for a related isomer)
Calculated Exact Mass ~190.09938 uTheoretical Calculation
Computed Exact Mass 190.099379685 Da[2] (for a related isomer)

Conclusion

The precise determination of the molecular weight and exact mass of 3-(4-Methylphenyl)pent-2-enoic acid is fundamental to its scientific exploration. The theoretical values, derived from its molecular formula C₁₂H₁₄O₂, are approximately 190.24 g/mol for the molecular weight and 190.09938 u for the exact mass. These values can be experimentally verified with high accuracy using high-resolution mass spectrometry, a critical step for ensuring the identity and purity of the compound in research and development settings.

References

  • Journal of Chemical Education. (2023, November 19). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Retrieved from [Link]

  • MDPI. (2021, March 12). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Retrieved from [Link]

  • Skyline. (n.d.). Skyline High Resolution Metabolomics. Retrieved from [Link]

  • PMC. (n.d.). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-3-(4-methylphenyl)prop-2-enoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-3-methyl-2-phenylpent-2-enoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A GENERAL APPROACH TO CALCULATING ISOTOPIC DISTRIBUTIONS FOR MASS SPECTROMETRY. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Catalytic Hydrogenation of 3-(4-Methylphenyl)pent-2-enoic Acid

Executive Briefing The synthesis of chiral β -aryl alkanoic acids is a critical operation in modern drug development, providing essential building blocks for active pharmaceutical ingredients (APIs). The target substrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The synthesis of chiral β -aryl alkanoic acids is a critical operation in modern drug development, providing essential building blocks for active pharmaceutical ingredients (APIs). The target substrate, 3-(4-Methylphenyl)pent-2-enoic acid , presents a unique synthetic challenge: it is a β,β -disubstituted α,β -unsaturated carboxylic acid. Differentiating the sterically similar ethyl and p-tolyl groups at the β -position during enantioface selection requires a highly rigid and well-defined chiral catalyst pocket.

This application note details a field-proven, self-validating protocol for the asymmetric hydrogenation of this substrate. By leveraging Iridium-SIPHOX catalysis combined with a base-assisted directing group strategy, researchers can achieve >99% conversion and exceptional enantiomeric excess (ee), bypassing the limitations of traditional Ruthenium or Palladium systems.

Mechanistic Causality: Overcoming Steric Differentiation

Standard heterogeneous catalysts (e.g., Pd/C) reduce 3-(4-Methylphenyl)pent-2-enoic acid rapidly but yield a racemic mixture of 3-(4-Methylphenyl)pentanoic acid, and often risk over-reduction of the aromatic ring under high pressure. To achieve high stereoselectivity, homogeneous transition-metal catalysis is required.

While Ruthenium-BINAP complexes are the historical standard for unsaturated carboxylic acids [1], they often struggle with the steric bulk of trisubstituted olefins, requiring elevated temperatures and pressures. In contrast, Iridium complexes bearing chiral spiro-phosphino-oxazoline (SIPHOX) ligands provide a deep, rigid chiral pocket that excels at differentiating the p-tolyl and ethyl substituents [2].

The Causality of Base Addition: The free carboxylic acid moiety is a poor ligand for the Ir(I) center. By adding a catalytic amount of triethylamine ( Et3​N ), the acid is deprotonated to a carboxylate anion. This carboxylate acts as a strong σ -donor, displacing the solvent molecules on the active [Ir(H)2​(SIPHOX)]+ species. This "directing group effect" anchors the substrate to the metal center, locking the alkene into a single reactive conformation. The bulky p-tolyl group is forced away from the sterically hindered quadrants of the SIPHOX ligand, dictating that migratory insertion (the enantiodetermining step) occurs exclusively from one face.

Mechanism C1 Precatalyst [Ir(COD)(SIPHOX)]+ C2 Active Catalyst [Ir(H)2(SIPHOX)]+ C1->C2 + H2 - COD C3 Substrate Coordination (Carboxylate Directed) C2->C3 + Substrate - Solvent C4 Migratory Insertion (Enantiodetermining) C3->C4 Hydride Transfer C5 Reductive Elimination (Product Release) C4->C5 Alkyl-Hydride Coupling C5->C2 + H2 - Product

Figure 1: Catalytic cycle of Ir-SIPHOX mediated asymmetric hydrogenation of unsaturated acids.

Catalyst Benchmarking & Optimization

To justify the selection of the Ir-SIPHOX system, Table 1 summarizes the quantitative optimization data. Note the dramatic increase in both yield and enantiomeric excess when Et3​N is introduced to the Iridium system, validating the mechanistic hypothesis. Recent advancements in earth-abundant Cobalt catalysis also show promise via homolytic H2​ cleavage [3], though Ir remains the benchmark for operational simplicity at lower catalyst loadings.

Table 1: Catalyst Optimization for 3-(4-Methylphenyl)pent-2-enoic Acid (1.0 mmol scale)

Catalyst System (Loading)SolventAdditivePressure ( H2​ )TempYield (%)ee (%)
Pd/C (10 wt%)MeOHNone1 atm25 °C>99Racemic
Ru(OAc)₂((R)-BINAP) (1 mol%)MeOHNone50 atm50 °C8578
[(COD)Ir((S,S)-SIPHOX)]BArF (0.1 mol%)MeOHNone10 atm25 °C4082
[(COD)Ir((S,S)-SIPHOX)]BArF (0.1 mol%) MeOH Et3​N (10 mol%) 10 atm 25 °C >99 97
(R,R)-(PhBPE)Co(COD) (2 mol%)MeOHZn (10 mol%)20 atm25 °C9592

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By incorporating an intermediate NMR check before advanced chiral chromatography, researchers can confirm chemical conversion and prevent the waste of expensive SFC instrument time on failed reactions.

Workflow N1 1. Substrate & Catalyst Preparation (Glovebox) N2 2. Solvent & Base Addition (MeOH + Et3N) N1->N2 N3 3. Reactor Purging (3x H2 Cycles) N2->N3 N4 4. Pressurization (10 atm H2) N3->N4 N5 5. Catalytic Hydrogenation (25°C, 2 h) N4->N5 N6 6. Depressurization & Acidic Workup N5->N6 N7 7. Chiral SFC/HPLC Analysis N6->N7

Figure 2: Step-by-step experimental workflow for the asymmetric hydrogenation process.

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Transfer a 15 mL glass liner equipped with a magnetic stir bar into an Argon-filled glovebox.

  • Weigh 190.2 mg (1.0 mmol) of 3-(4-Methylphenyl)pent-2-enoic acid into the liner.

  • Weigh 1.5 mg (0.001 mmol, 0.1 mol%) of the precatalyst [(COD)Ir((S,S)-SIPHOX)]BArF. Note: The BArF counterion is critical; it is non-coordinating and prevents catalyst poisoning.

Step 2: Solvent and Base Addition

  • Dissolve the mixture in 5.0 mL of anhydrous, degassed Methanol.

  • Add 14 µL (0.1 mmol, 10 mol%) of anhydrous Triethylamine ( Et3​N ). The solution will turn a pale yellow/orange, indicating the initial coordination of the carboxylate to the Iridium center.

Step 3: Reactor Pressurization

  • Place the glass liner into a stainless steel high-pressure autoclave and seal it tightly before removing it from the glovebox.

  • Connect the autoclave to a Hydrogen gas line. Purge the system by pressurizing to 5 atm and slowly venting. Repeat this cycle exactly three times to ensure complete removal of trace argon and oxygen.

  • Pressurize the autoclave to 10 atm of H2​ .

Step 4: Reaction Execution

  • Place the autoclave on a magnetic stir plate. Stir vigorously (800 rpm) at 25 °C for 2 hours. High stirring rates are required to overcome the gas-liquid mass transfer limitations of H2​ .

Step 5: Workup and System Validation

  • Carefully vent the hydrogen gas in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and evaporate the methanol under reduced pressure.

  • Dissolve the crude residue in 10 mL of Ethyl Acetate. Wash with 5 mL of 1M HCl to protonate and remove the triethylamine. Extract the organic layer, dry over Na2​SO4​ , and concentrate.

  • Validation Check ( 1 H NMR): Take a crude NMR in CDCl3​ . The reaction is successful if the olefinic proton of the starting material (typically a singlet/multiplet around δ 6.0-6.2 ppm) has completely disappeared, replaced by aliphatic signals for the newly formed CH2​ group at δ 2.5-2.8 ppm.

Step 6: Enantiomeric Excess Determination

  • Analyze the purified 3-(4-Methylphenyl)pentanoic acid via chiral Supercritical Fluid Chromatography (SFC) using a Chiralcel OJ-H column (or equivalent).

  • Compare retention times against a racemic standard (generated via the Pd/C method in Table 1) to calculate the ee.

References

  • Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584-8585.[Link]

  • Friedfeld, M. R., Zhong, H., Ruck, R. T., Shevlin, M., & Chirik, P. J. (2019). Cobalt-Catalyzed Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society.[Link]

  • Halpern, J., & others. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated-Carboxylic Acids And -Esters. ACS Catalysis (Author Manuscript available in PMC 2014).[Link]

Sources

Application

Application Note: Stereoselective Crystallization and Purification of 3-(4-Methylphenyl)pent-2-enoic Acid

Introduction & Scope 3-(4-Methylphenyl)pent-2-enoic acid (CAS: 21758-09-8) is a highly valuable α,β -unsaturated carboxylic acid, frequently utilized as a critical building block in advanced organic synthesis and active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3-(4-Methylphenyl)pent-2-enoic acid (CAS: 21758-09-8) is a highly valuable α,β -unsaturated carboxylic acid, frequently utilized as a critical building block in advanced organic synthesis and active pharmaceutical ingredient (API) development , . Standard olefination methodologies (such as Horner-Wadsworth-Emmons or Knoevenagel condensations) used to synthesize this compound inherently yield a thermodynamic mixture of (E) and (Z) isomers.

Because the (E)-isomer is typically the required stereomorph for downstream stereospecific reactions—such as asymmetric hydrogenation—achieving >99% isomeric purity is a mandatory quality control threshold . This application note provides a field-validated, scalable protocol for isolating the thermodynamically stable (E)-isomer from crude reaction mixtures via selective crystallization .

Physicochemical Profiling & Mechanistic Rationale

To design an effective purification strategy, it is necessary to exploit the physicochemical and crystallographic differences between the (E) and (Z) isomers.

Expertise & Causality: The (E)-isomer of 3-(4-methylphenyl)pent-2-enoic acid—where the bulky p-tolyl group and the carboxylic acid moiety are trans to each other across the C=C double bond—exhibits enhanced molecular planarity. This structural conformation allows for tighter intermolecular hydrogen bonding (forming stable carboxylic acid dimers) and more efficient π−π stacking within the crystal lattice compared to the sterically hindered (Z)-isomer.

Consequently, the (E)-isomer possesses a higher lattice energy and significantly lower solubility in non-polar to slightly polar solvent systems. By carefully selecting a binary solvent system, we can force the selective nucleation of the (E)-isomer while the (Z)-isomer remains solvated in the mother liquor .

Table 1: Physicochemical Properties
PropertyValue
CAS Registry Number 21758-09-8
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Predicted Boiling Point 315.4 ± 17.0 °C
Density 1.070 ± 0.06 g/cm³

Experimental Workflow

The following diagram maps the critical path from the crude synthetic mixture to the isolated, high-purity (E)-isomer.

G A Crude Synthesized Mixture (E/Z)-3-(4-Methylphenyl)pent-2-enoic acid B Solvent Addition Heptane:EtOAc (4:1 v/v) A->B C Thermal Dissolution Heating to 70°C for 30 min B->C D Controlled Nucleation Cooling to 50°C & Seeding C->D E Crystal Growth Slow Ramp (0.2°C/min) to 5°C D->E F Phase Separation Vacuum Filtration & Cold Wash E->F G Purified (E)-Isomer >99% Isomeric Purity F->G

Workflow for the stereoselective crystallization of the (E)-isomer.

Detailed Purification Protocol: Selective Crystallization

Solvent System Selection

Prepare a binary solvent mixture of Heptane and Ethyl Acetate at a 4:1 volumetric ratio .

  • Causality: Heptane acts as the anti-solvent, driving the supersaturation and precipitation of the highly crystalline (E)-isomer. Ethyl acetate provides the necessary polarity to keep the (Z)-isomer and lipophilic synthetic byproducts (e.g., phosphine oxides) fully dissolved.

Table 2: Solvent Selection Matrix
Solvent SystemRatio (v/v)(E)-Isomer Solubility(Z)-Isomer SolubilitySuitability for Crystallization
Heptane / Ethyl Acetate 4:1Low (<15 mg/mL)High (>100 mg/mL)Optimal (High E/Z resolution)
Toluene / Hexane 1:3Moderate (~30 mg/mL)High (>150 mg/mL)Good (Alternative for recrystallization)
Isopropanol / Water 7:3LowModerateSub-optimal (Risk of oiling out)
Step-by-Step Methodology
  • Suspension: Suspend the crude 3-(4-methylphenyl)pent-2-enoic acid (E/Z mixture) in the 4:1 Heptane/EtOAc solvent system using 10 volumes (10 mL of solvent per 1 gram of crude material).

  • Thermal Dissolution: Heat the jacketed reactor to 70°C under continuous, moderate agitation (250 rpm) until complete dissolution is achieved. Hold at this temperature for 30 minutes to ensure the destruction of any ghost nuclei that could prematurely trigger un-controlled precipitation.

  • Primary Cooling: Ramp the temperature down to 50°C at a rate of 1.0°C/min.

  • Controlled Nucleation (Seeding): At 50°C, introduce 0.5% w/w of pure (E)-isomer seed crystals.

    • Causality: Seeding bypasses the stochastic primary nucleation phase. This prevents sudden supersaturation spikes that lead to "oiling out" (liquid-liquid phase separation) and dictates the growth of the correct, thermodynamically stable polymorph.

  • Secondary Cooling (Crystal Growth): Cool the mixture from 50°C down to 5°C at a strictly controlled, slow rate of 0.2°C/min .

    • Causality: A slow cooling ramp allows the (E)-isomer molecules to systematically align into the growing crystal lattice while kinetically excluding the structurally mismatched (Z)-isomer. Rapid cooling would trap impurities via occlusion.

  • Maturation: Hold the crystalline slurry at 5°C for 2 hours to maximize the yield and allow Ostwald ripening to increase the average particle size.

  • Isolation: Isolate the crystals via vacuum filtration using a sintered glass funnel.

  • Cake Washing: Wash the filter cake with 2 volumes of pre-chilled (0°C) heptane .

    • Causality: Cold heptane effectively displaces the (Z)-isomer-rich mother liquor from the interstitial spaces of the filter cake without re-dissolving the purified (E)-crystals.

  • Drying: Dry the product in a vacuum oven at 40°C and 50 mbar until a constant weight is achieved.

Table 3: Controlled Cooling Ramp Parameters
StageTarget Temp (°C)Hold Time (min)Ramp Rate (°C/min)Mechanistic Purpose
Dissolution 7030N/AComplete disruption of the crystalline lattice.
Primary Cooling 5001.0Rapid approach to the metastable zone.
Seeding 5015N/AIntroduction of (E)-isomer seeds to dictate polymorph.
Secondary Cooling 500.2Slow growth to exclude (Z)-isomer from the lattice.
Maturation 5120N/AMaximization of yield and crystal size.

Analytical Validation (Self-Validating System)

A robust protocol must be inherently self-validating. To confirm the success of the crystallization and ensure trustworthiness in the results, the operator must perform the following parallel analyses on both the isolated crystals and the mother liquor :

  • HPLC Analysis: Utilize a C18 reverse-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile with UV detection at 254 nm.

    • Validation Criteria: The isolated crystals must demonstrate an (E)-isomer peak area of >99% . Conversely, the mother liquor should show significant enrichment of the (Z)-isomer. If the mother liquor retains >50% (E)-isomer, the crystallization yield is sub-optimal; the operator should reduce the ethyl acetate ratio to 5:1 in subsequent runs to decrease solubility.

  • ¹H NMR Spectroscopy (Diagnostic Shift): The vinylic proton (C2-H) provides a highly diagnostic chemical shift. Due to the magnetic anisotropy of the aromatic ring, the vinylic proton in the (E)-isomer (which is cis to the p-tolyl group) will resonate further downfield compared to the (Z)-isomer. This allows for rapid, quantitative E/Z ratio determination without relying solely on chromatography.

References

  • [1] Journal of the American Chemical Society. On the Mechanism of an Asymmetric α,β-Unsaturated Carboxylic Acid Hydrogenation: Application to the Synthesis of a PGD2 Receptor Antagonist. Source: ACS Publications. URL: [Link]

  • [2] World Intellectual Property Organization. Method for the preparation of (3e,7e)-homofarnesic acid or (3e,7e) (WO2018154048A1). Source: Google Patents. URL:

Sources

Method

Application Notes &amp; Protocols: A Framework for Evaluating 3-(4-Methylphenyl)pent-2-enoic Acid in API Design

Introduction: The Scaffolding of Opportunity In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. The α,β-unsaturated carboxylic acid motif, particularly within the broader...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scaffolding of Opportunity

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. The α,β-unsaturated carboxylic acid motif, particularly within the broader class of cinnamic acid derivatives, represents a privileged structure with a remarkable breadth of pharmacological potential.[1][2] These compounds have been shown to possess anti-inflammatory, anti-tumor, antimicrobial, and anti-diabetic properties, often acting on critical signaling pathways such as NF-κB.[1][3][4]

This guide focuses on 3-(4-Methylphenyl)pent-2-enoic acid , a specific analog within this class. While not a widely studied molecule itself, its structural features—a substituted aromatic ring conjugated to an unsaturated carboxylic acid—make it an exemplary candidate for a rational and systematic active pharmaceutical ingredient (API) design program. The presence of the carboxylic acid group, while often crucial for target interaction, can also present challenges in drug development, such as limited membrane permeability or metabolic instability.[5][6] Therefore, a thorough evaluation of this scaffold and its potential for modification is essential.

This document provides a comprehensive framework for the synthesis, characterization, biological evaluation, and optimization of 3-(4-Methylphenyl)pent-2-enoic acid, serving as a blueprint for researchers aiming to unlock the therapeutic potential of this and related molecular scaffolds.

Section 1: Foundational API Workflow: Synthesis and Physicochemical Characterization

Before any biological assessment, the candidate API must be reliably synthesized and its fundamental physicochemical properties defined. This preformulation stage is a critical component of drug development that informs formulation strategies, predicts in vivo behavior, and ensures reproducibility.[7][8][9] A failure to properly characterize the API can lead to unreliable data and costly setbacks in later stages.[9]

The initial workflow involves synthesis, purification, and a panel of analytical tests to confirm identity, purity, and key physical properties.[10][11]

cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Physicochemical Profiling (Preformulation) S1 Rational Synthetic Route Design S2 Reaction Execution & Monitoring (e.g., TLC, LC-MS) S1->S2 S3 Crude Product Isolation S2->S3 S4 Purification (e.g., Recrystallization, Chromatography) S3->S4 C1 Identity Confirmation (¹H NMR, ¹³C NMR, HRMS) S4->C1 P1 Aqueous Solubility (pH-dependent) S4->P1 C2 Purity Assessment (HPLC-UV, >95%) C1->C2 C3 Impurity Profiling (LC-MS/MS) C2->C3 Final Qualified API Batch for Biological Screening C3->Final P2 Lipophilicity (LogP/LogD) P1->P2 P3 pKa Determination P2->P3 P4 Solid-State Characterization (DSC, PXRD, TGA) P3->P4 P5 Forced Degradation & Stability P4->P5 P5->Final

Caption: Workflow for Synthesis and Initial Characterization of a Novel API.

Protocol 1: Proposed Synthesis of 3-(4-Methylphenyl)pent-2-enoic acid

This protocol outlines a plausible route using the Horner-Wadsworth-Emmons (HWE) reaction, a robust method for forming E-alkenes.

Rationale: The HWE reaction is chosen for its high stereoselectivity, generally favoring the formation of the thermodynamically more stable E-isomer, which is critical for structural consistency in an API. The subsequent hydrolysis is a standard and high-yielding method for converting esters to carboxylic acids.

Methodology:

  • Step A: Synthesis of Diethyl (1-(4-methylphenyl)propyl)phosphonate.

    • In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, combine 1-(4-methylphenyl)propan-1-one (1.0 eq) and triethyl phosphite (1.2 eq).

    • Heat the mixture to 150-160 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or ¹H NMR.

    • Cool the reaction mixture to room temperature. Purify the crude product via vacuum distillation to yield the phosphonate ester.

  • Step B: Horner-Wadsworth-Emmons Reaction.

    • In a separate flask under argon, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Cool the solution to 0 °C in an ice bath. Add the phosphonate ester from Step A (1.0 eq) dropwise via syringe. Stir for 30 minutes at 0 °C.

    • Add ethyl acetate (1.1 eq) dropwise to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

  • Step C: Saponification to the Carboxylic Acid.

    • Dissolve the purified ester from Step B (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH ~2 with cold 2M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-Methylphenyl)pent-2-enoic acid.

Table 1: Essential Physicochemical Characterization Parameters

This table outlines the critical preformulation data that must be generated for the qualified API batch.[7][12]

ParameterMethodRationale & Importance in API Design
Identity ¹H NMR, ¹³C NMR, HRMSConfirms the chemical structure and molecular weight. Absolute requirement for data integrity.
Purity HPLC-UV (e.g., C18 column)Quantifies the purity of the API batch. Regulatory expectation is typically >98% for preclinical studies.
Impurity Profile LC-MS/MSIdentifies and characterizes any impurities (e.g., starting materials, by-products) which may have their own pharmacology or toxicity.[13]
Aqueous Solubility Shake-flask method at various pHDetermines solubility, a key factor for dissolution and bioavailability. The carboxylic acid moiety suggests pH-dependent solubility.
Lipophilicity (LogD) Shake-flask or HPLC methodPredicts membrane permeability and partitioning behavior. A LogD between 1-3 is often targeted for oral drugs.
Acidity Constant (pKa) Potentiometric titration / UV-VisDetermines the ionization state at physiological pH, which impacts solubility, absorption, and target binding.
Melting Point Differential Scanning Calorimetry (DSC)Indicates purity and solid-state form. A sharp melting point suggests high purity.
Crystallinity Powder X-Ray Diffraction (PXRD)Identifies the crystalline form (polymorph) or if the material is amorphous. Polymorphism can impact stability and bioavailability.[11]
Chemical Stability Forced degradation (acid, base, light, heat)Assesses the intrinsic stability of the molecule and helps identify potential degradation pathways and shelf-life.[7]

Section 2: Target Identification and In Vitro Biological Evaluation

With a well-characterized API in hand, the next phase is to assess its biological activity. The structural similarity of 3-(4-Methylphenyl)pent-2-enoic acid to known anti-inflammatory and anti-cancer agents suggests that its primary targets may be enzymes involved in these disease pathways.[1][14] A common strategy is to screen the compound against a panel of relevant targets to identify a primary mechanism of action.[15][16]

cluster_0 Primary Screening cluster_1 Hit Validation & Potency cluster_2 Mechanism of Action & Selectivity Start Qualified API Candidate (Structure-Based Hypothesis) S1 Biochemical Assays (e.g., Enzyme Inhibition Panel: COX-1/2, HDACs, Kinases) Start->S1 S2 Phenotypic Assays (e.g., Cancer Cell Line Panel) Start->S2 V1 Dose-Response Analysis (IC₅₀ / EC₅₀ Determination) S1->V1 S2->V1 V2 Orthogonal Assay (Confirm activity with a different method) V1->V2 M1 Enzyme Kinetics (e.g., Michaelis-Menten) V2->M1 M2 Selectivity Profiling (Test against related enzymes) M1->M2 M3 Cellular Target Engagement (e.g., Western Blot for downstream markers) M2->M3 End Validated Lead Compound M3->End cluster_0 SAR Cycle Design 1. Design Analogs (Modify Scaffold) Synth 2. Synthesize & Purify Design->Synth Iterate Test 3. Test Analogs (Biological & ADME Assays) Synth->Test Iterate Analyze 4. Analyze Data (Identify Key Structural Features) Test->Analyze Iterate Analyze->Design Iterate Optimized Optimized Lead (Preclinical Candidate) Analyze->Optimized Lead Initial Hit Compound Lead->Design

Caption: The Iterative Cycle of Structure-Activity Relationship (SAR) Studies.

SAR Strategy for 3-(4-Methylphenyl)pent-2-enoic Acid

To explore the SAR of this scaffold, modifications can be made at three key positions:

  • The Phenyl Ring (R¹): Vary the substituent at the para-position. Introduce electron-donating groups (e.g., -OCH₃), electron-withdrawing groups (e.g., -Cl, -CF₃), and hydrogen bond donors/acceptors (e.g., -OH). This explores electronic and steric effects on target binding.

  • The Alkyl Chain (R²): Modify the ethyl group. Change its length (methyl, propyl) or introduce branching (isopropyl) to probe the size and shape of the binding pocket.

  • The Carboxylic Acid (R³): Replace the acid with known bioisosteres, such as a tetrazole or hydroxamic acid. [5][17]This can dramatically alter pKa, lipophilicity, and metabolic stability, potentially improving cell permeability and oral bioavailability. [6]

Table 2: Hypothetical SAR Data for Scaffold Optimization
CompoundR¹ (Phenyl Sub.)R² (Alkyl)R³ (Acid Group)Enzyme IC₅₀ (nM)Cell IC₅₀ (µM)LogD (pH 7.4)
Lead -CH₃ -CH₂CH₃ -COOH 850 25.5 2.8
Analog 1-H-CH₂CH₃-COOH120040.12.5
Analog 2-OCH₃-CH₂CH₃-COOH45015.22.7
Analog 3-Cl-CH₂CH₃-COOH38011.83.3
Analog 4-CH₃-CH₃-COOH1500>502.3
Analog 5-CH₃-CH(CH₃)₂-COOH92028.03.5
Analog 6 -Cl -CH₂CH₃ Tetrazole 410 8.5 2.9

Interpretation: The hypothetical data suggests that an electron-withdrawing group at R¹ (Analog 3) improves potency. Replacing the carboxylic acid with a tetrazole bioisostere while keeping the optimal R¹ group (Analog 6) maintains enzymatic activity but significantly improves cellular potency, possibly due to better cell penetration. This compound would be prioritized for further study.

Conclusion

The journey of an API from concept to clinic is a systematic process of design, testing, and refinement. Using 3-(4-Methylphenyl)pent-2-enoic acid as a representative scaffold, this guide has outlined the essential workflows and protocols required to rigorously evaluate a novel chemical entity. By integrating rational synthesis, comprehensive physicochemical characterization, hypothesis-driven biological screening, and iterative SAR studies, researchers can effectively navigate the early stages of drug discovery. This structured approach not only maximizes the potential for success but also ensures that the resulting data is robust, reproducible, and provides a solid foundation for advancing a promising lead compound toward preclinical development.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Google Scholar.
  • Role of Cinnamate and Cinnamate Derivatives in Pharmacology. (n.d.). idosi.org.
  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. (n.d.). Benchchem.
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31). Google Scholar.
  • Anti-inflammatory effects of trans-cinnamic acid through modulation of endothelial ICAM-1 expression and neutrophil recruitment. (2026).
  • On Exploring Structure Activity Rel
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC.
  • PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. (n.d.). ijariie.
  • Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra.
  • Preformulation Studies: A Versatile Tool in Formulation Design. (2023, February 23). IntechOpen.
  • Preformulation Studies An Overview. (2024, July 14). International Journal of Pharmaceutical Sciences.
  • NOVEL DRUG DELIVERY: FOCUS ON PREFORMUL
  • Workflow of structure–activity relationship (SAR)-based chemical classification with imbalanced data processing designed for this study. (n.d.).
  • (PDF) Preformulation Studies: A Versatile Tool in Formulation Design. (n.d.).
  • Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronid
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech.
  • Design, synthesis, and characterization of α, β-unsaturated carboxylic acid, and its urea based derivatives that explores novel epigenetic modulators in human non-small cell lung cancer A549 cell line. (2018, July 15). PubMed.
  • What is structure-activity relationship (SAR)? (n.d.).
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • The Complete Guide to Impurity Profiling in Small Molecule APIs. (2025, December 19).
  • functional in vitro assays for drug discovery. (2023, August 19). YouTube.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016, March 11).
  • Small Molecule Pharmaceutical Characteriz
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
  • Mastering complex small molecule APIs and formulations. (2024, April 9).
  • IPI Manufacturing - Key Challenges in API Characteris
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals.
  • Synthesis And Biological Evaluation Of 5-(3,4- Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents. (n.d.). Academia.edu.
  • 3-(4-Methylphenyl)-4H-chromen-4-one. (n.d.). PMC.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace.
  • (PDF) Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. (n.d.).
  • Method for preparing 4-pentenoic acid. (n.d.).
  • The Pharmacological Potential of Oil Palm Phenolics (OPP) Individual Components. (2019, May 10). Google Scholar.
  • Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium s
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014, January 27). MDPI.
  • A Comparative Guide to the Synthesis of 4-Pentenoic Acid. (n.d.). Benchchem.
  • Synthesis of 5-phenyl-2,4-pentadienoic acid. (n.d.). PrepChem.com.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(4-Methylphenyl)pent-2-enoic Acid Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 3-(4-methylphenyl)pent-2-enoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 3-(4-methylphenyl)pent-2-enoic acid.

The standard and most reliable synthetic route for this α,β-unsaturated carboxylic acid involves a two-step process: a of 1-(4-methylphenyl)propan-1-one (p-methylpropiophenone) with triethyl phosphonoacetate (TEPA), followed by basic ester hydrolysis (saponification)[1][2].

Mechanistic Overview & Causality

The primary challenge in this synthesis stems from the substrate's exact steric and electronic environment. Ketones are inherently less reactive than aldehydes in HWE reactions[3][4]. In p-methylpropiophenone, the bulky ethyl group and the aromatic ring severely restrict the trajectory of the incoming phosphonate carbanion[3][5]. Furthermore, the electron-donating nature of the para-methyl group reduces the electrophilicity of the carbonyl carbon via hyperconjugation and inductive effects. This combination often leads to incomplete conversion and poor yields if standard, mild conditions are applied blindly[3].

SynthesisWorkflow A p-Methylpropiophenone + TEPA B HWE Olefination (n-BuLi / THF) A->B Deprotonation & Addition C Ethyl 3-(4-methylphenyl) pent-2-enoate B->C - (EtO)2PO2Na D Saponification (KOH / Reflux) C->D Hydrolysis E 3-(4-Methylphenyl) pent-2-enoic acid D->E Acidification

Caption: Two-step synthetic workflow for 3-(4-Methylphenyl)pent-2-enoic acid.

Quantitative Data Summary: HWE Optimization

The choice of base and temperature in the HWE step drastically impacts the yield and stereoselectivity. Below is a summary of optimized parameters based on empirical data for sterically hindered ketones[3][5].

Base SystemSolventTemperature ProfileReaction TimeConversion Yield (%)E:Z Ratio
NaH (1.2 eq)THF0 °C → RT12 h45%85:15
NaH (1.5 eq)THF0 °C → Reflux18 h68%82:18
t-BuOK (1.2 eq)THFRT12 h55%88:12
n-BuLi (1.1 eq) THF -78 °C → RT 12 h 82% 92:8
LiCl + DBUMeCNRT24 h< 30%95:5

Note: The Masamune-Roush conditions (LiCl/DBU) are too mild for this deactivated ketone, resulting in poor conversion[3][6].

Experimental Protocols (Self-Validating Systems)
Protocol 1: HWE Olefination (Synthesis of Ethyl 3-(4-methylphenyl)pent-2-enoate)

Causality Focus: Using n-BuLi generates a highly nucleophilic lithium-stabilized phosphonate carbanion. The lithium counterion coordinates strongly with the carbonyl oxygen, increasing its electrophilicity and pulling the sterically hindered nucleophile into proximity, which is crucial for overcoming the steric clash presented by the ethyl group[3][5].

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/mmol) and (TEPA) (1.5 equiv)[1][7].

  • Ylide Formation: Cool the solution to -78 °C. Dropwise add n-BuLi (1.4 equiv, 2.5 M in hexanes). Validation Check: The solution will turn pale yellow, indicating active carbanion formation. Stir for 30 minutes.

  • Addition: Dissolve p-methylpropiophenone (1.0 equiv) in a minimal amount of anhydrous THF. Add dropwise to the ylide solution at -78 °C[3].

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1); the high-Rf ketone spot should diminish significantly.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). The water-soluble dialkylphosphate byproduct is easily removed in the aqueous layer[1][3]. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol 2: Saponification (Synthesis of 3-(4-Methylphenyl)pent-2-enoic acid)

Causality Focus: The β,β-disubstituted α,β-unsaturated ester is highly resistant to hydrolysis. Conjugation stabilizes the ester ground state, while the adjacent para-tolyl and ethyl groups physically shield the carbonyl carbon from nucleophilic attack. Standard NaOH/EtOH conditions often fail.

  • Preparation: Suspend the purified ethyl ester (1.0 equiv) in a 1:1 mixture of 1-Butanol and water (5 mL/mmol). Reasoning: 1-Butanol allows for a higher reflux temperature (~100-118 °C) compared to ethanol.

  • Hydrolysis: Add KOH (5.0 equiv). Heat the mixture to vigorous reflux for 24-48 hours.

  • Validation Check: Monitor by TLC. The non-polar ester spot must completely disappear.

  • Workup: Cool to room temperature. Wash the strongly basic aqueous layer with diethyl ether (1x) to extract unreacted ester and non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with 6M HCl until pH ~2. Validation Check: A white/off-white precipitate of the target carboxylic acid will form immediately.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from heptane/ethyl acetate.

HWEMechanism N1 Triethyl phosphonoacetate (TEPA) N2 Phosphonate Carbanion (Nucleophile) N1->N2 n-BuLi (Deprotonation) N3 Tetrahedral Intermediate (Steric Clash Zone) N2->N3 + p-Methylpropiophenone (Rate-Limiting Step) N4 Oxaphosphetane Intermediate N3->N4 Cyclization N5 Ethyl 3-(4-methylphenyl)pent-2-enoate (E/Z Isomers) N4->N5 Elimination of Phosphate Salt

Caption: Mechanistic pathway of the HWE olefination highlighting the rate-limiting steric clash.

Troubleshooting FAQs

Q1: Why is the conversion of p-methylpropiophenone stalling at 40-50% despite an excess of TEPA and NaH? A1: This is a classic symptom of steric hindrance and electronic deactivation[3]. The para-methyl group donates electron density into the aromatic ring, which conjugates with the carbonyl, reducing its electrophilicity. Concurrently, the ethyl group physically blocks the antiperiplanar approach of the bulky phosphonate carbanion[5]. Solution: Upgrade your base. Switch from NaH to n-BuLi[3]. The lithium counterion coordinates strongly with the carbonyl oxygen, increasing its electrophilicity and pulling the sterically hindered nucleophile into proximity.

Q2: How can I improve the E/Z stereoselectivity of the resulting alkene? A2: The HWE reaction using TEPA is under thermodynamic control and generally favors the (E)-alkene[1][5]. However, with hindered ketones, the energy difference between the cis and trans oxaphosphetane intermediates narrows, leading to poorer selectivity[1]. Solution: Ensure you are using a lithium-based base (n-BuLi or LiHMDS) rather than sodium or potassium bases[3][5]. Lithium stabilizes the intermediates and allows for better equilibration to the thermodynamically favored (E)-isomer. Additionally, allowing the reaction to reach room temperature promotes this equilibration[3][8].

Q3: My ester hydrolysis (saponification) is incomplete after 12 hours of reflux in EtOH/NaOH. Why? A3: You have synthesized a β,β-disubstituted α,β-unsaturated ester. The carbonyl carbon of the ester is heavily shielded by the adjacent para-tolyl group and the ethyl group, making nucleophilic attack by the hydroxide ion extremely difficult. Solution: Standard ethanol/water reflux (~80 °C) does not provide enough thermal energy. Switch to a higher boiling solvent system like 1-butanol/water or ethylene glycol/water, use a large excess of KOH (5-10 equivalents), and extend the reflux time to 24-48 hours.

Q4: I am seeing a significant amount of starting ketone in my final isolated product. How do I remove it? A4: Unreacted p-methylpropiophenone is highly non-polar and will co-extract with your product if not handled correctly. Solution: Take advantage of the acid-base properties of your final product. After saponification, while the mixture is still strongly basic (pH > 12), wash the aqueous layer with diethyl ether or hexanes. The unreacted ketone and any unhydrolyzed ester will move into the organic layer and can be discarded. Only then should you acidify the aqueous layer to precipitate the pure 3-(4-methylphenyl)pent-2-enoic acid.

References
  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction." URL: [Link]

  • Wikipedia. "Horner–Wadsworth–Emmons reaction." URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Methylphenyl)pent-2-enoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex α,β -unsaturated systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex α,β -unsaturated systems. The synthesis of 3-(4-methylphenyl)pent-2-enoic acid—typically achieved via the [1] followed by saponification—is a robust pathway. However, it is highly susceptible to stereochemical leakage, regioisomeric shifts, and unreacted starting materials.

This guide is designed to decode the causality behind these common impurities and provide self-validating protocols to ensure high-purity outcomes.

Pathway SM 4'-Methylpropiophenone + Phosphonate HWE HWE Olefination (Base, Solvent) SM->HWE Ester Ethyl 3-(4-methylphenyl)pent-2-enoate (E/Z Mixture) HWE->Ester ImpPhos Dialkyl Phosphate Byproduct HWE->ImpPhos Aqueous Phase Sap Saponification (LiOH, H2O/THF) Ester->Sap Target 3-(4-Methylphenyl)pent-2-enoic acid (Target E-Isomer) Sap->Target ImpZ Z-Isomer Impurity (Kinetic/Thermodynamic) Sap->ImpZ Stereoretention ImpMig Deconjugated Alkene (C3-C4 Migration) Sap->ImpMig Excess Base/Heat

Figure 1: Reaction workflow and impurity pathways in 3-(4-Methylphenyl)pent-2-enoic acid synthesis.

Section 1: Stereochemical Impurities (E/Z Isomerization)

Q: Why am I seeing a 15-20% impurity with the exact same mass as my target product, but a slightly earlier retention time on LC-MS? A: You are observing the Z-isomer of 3-(4-methylphenyl)pent-2-enoic acid. In the HWE reaction, stereoselectivity is governed by the thermodynamic stability of the oxaphosphetane intermediates. While aldehydes yield >95% E-alkenes, ketones like 4'-methylpropiophenone have a much lower steric differentiation between their two substituents (an ethyl group vs. a p-tolyl group). This reduced steric clash allows the Z-configured intermediate to form more readily, leading to a significant Z-alkene impurity.

Q: How can I rationally design my reaction to suppress the Z-isomer? A: You must manipulate the transition state geometry. You can achieve this by increasing the steric bulk of the phosphonate ester or by introducing a Lewis acid to tighten the transition state coordination. Utilizing [2] (LiCl and DBU) is highly effective for pushing the equilibrium toward the E-isomer.

Quantitative Data: Impact of Reagents on E/Z Selectivity
Phosphonate ReagentBase / AdditiveTemp (°C)Expected E:Z RatioMechanistic Rationale
Triethyl phosphonoacetate (TEPA)NaH0 to RT~ 80:20Standard thermodynamic control; limited steric bulk.
tert-Butyl diethylphosphonoacetateNaH0 to RT~ 92:8Increased steric bulk of the ester group disfavors the Z-transition state.
TEPA + LiClDBURT> 95:5Lewis acid coordination (Li⁺) tightens the transition state, enhancing E-selectivity.
Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS-78< 5:95 [4]; kinetic control strongly favors the Z-isomer.

Section 2: Regioisomeric Impurities (Alkene Migration)

Q: My ¹H NMR shows a loss of the vinylic proton at C2 and new signals in the aliphatic region. What happened during saponification? A: This is a classic case of double bond migration, resulting in the deconjugated regioisomer: 3-(4-methylphenyl)pent-3-enoic acid . The α -protons (at C2) of your target α,β -unsaturated acid are highly acidic. If your saponification conditions are too harsh (e.g., prolonged reflux in concentrated NaOH), the base deprotonates the γ -position (C4), forming an extended dienolate. Reprotonation kinetically occurs at the α -position, shifting the double bond to the β,γ -position (between C3 and C4), which is stabilized by hyperconjugation from the terminal methyl group.

Solution: Shift to a milder saponification protocol. Use LiOH·H₂O in a THF/Water/MeOH mixture at room temperature. Lithium coordinates the carbonyl oxygen, accelerating hydrolysis without requiring the thermal energy that drives alkene migration.

Section 3: Yield Optimization & Byproduct Clearance

Q: I have poor conversion and a persistent impurity that lacks a carboxylic acid peak. How do I force the reaction to completion? A: Unreacted 4'-methylpropiophenone is a common issue because ketones are significantly less electrophilic than aldehydes. The rate-limiting step is the [3] to the carbonyl carbon. Ensure complete deprotonation of the phosphonate by allowing the ylide to form for at least 30 minutes before adding the ketone, and consider increasing the phosphonate complex to 1.5 equivalents.

Logic Issue Impurity Detected (LC-MS / 1H NMR) Iso Same m/z, Different RT Issue->Iso Mass Different m/z Issue->Mass NMR Check 1H NMR (Vinylic Region) Iso->NMR Ketone Unreacted Ketone (Increase Equivalents) Mass->Ketone -44 Da (approx) Phos Phosphate Salt (Enhance Extraction) Mass->Phos P-containing Z Z-Isomer (Adjust HWE Conditions) NMR->Z Shift in C2-H Mig Deconjugated Alkene (Reduce Sap. Time/Temp) NMR->Mig Missing C2-H

Figure 2: Analytical troubleshooting logic tree for identifying and resolving common impurities.

Step-by-Step Methodology: Self-Validating Protocol

To avoid the aforementioned pitfalls, utilize the following optimized, self-validating workflow for highly E-selective synthesis.

Phase 1: HWE Olefination (Roush-Masamune Conditions)
  • Preparation: Flame-dry a 250 mL round-bottom flask under nitrogen. Add anhydrous acetonitrile (50 mL) and LiCl (1.2 eq, 12 mmol). Stir until partially dissolved. Causality: LiCl acts as a Lewis acid to increase the acidity of the phosphonate and coordinate the intermediates, enhancing E-selectivity.

  • Ylide Formation: Add triethyl phosphonoacetate (1.2 eq, 12 mmol) followed by DBU (1.1 eq, 11 mmol). Stir at room temperature for 30 minutes. Validation Check: The solution will turn slightly yellow, indicating successful carbanion formation.

  • Ketone Addition: Dropwise add 4'-methylpropiophenone (1.0 eq, 10 mmol) dissolved in 10 mL acetonitrile.

  • Reaction Monitoring: Stir at room temperature for 12-16 hours. Validation Check: Check TLC (Hexanes:EtOAc 8:2). The ketone starting material (R_f ~0.6) should be consumed, replaced by a new UV-active spot (R_f ~0.7).

  • Workup: Concentrate under reduced pressure. Partition the residue between EtOAc (100 mL) and 1M HCl (50 mL). Wash the organic layer with saturated NaHCO₃, then brine. Causality: The acidic and basic aqueous washes completely remove the water-soluble diethyl phosphate byproduct and DBU salts. Dry over Na₂SO₄ and concentrate.

Phase 2: Mild Saponification
  • Solvent System: Dissolve the crude ester in a 3:1:1 mixture of THF:MeOH:H₂O (50 mL). Causality: This miscible solvent system ensures both the lipophilic ester and the aqueous base remain in a single phase, drastically increasing the reaction rate at room temperature.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq, 30 mmol). Stir at room temperature for 4-6 hours. Critical Rule: Do NOT heat. Heating promotes double bond migration to the deconjugated 3-(4-methylphenyl)pent-3-enoic acid.

  • Validation Check: Analyze via LC-MS. The ester mass should completely disappear, replaced by the acid mass [M-H]⁻.

  • Isolation: Concentrate to remove THF/MeOH. Dilute the aqueous layer with water (20 mL) and wash with diethyl ether (2 x 20 mL). Causality: This removes any unreacted ketone or non-polar Z-isomer enriched impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with 2M HCl to pH ~2. Validation Check: A white/off-white precipitate of the target acid will form immediately.

  • Final Recovery: Extract the precipitate with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate to yield the pure E-isomer of 3-(4-methylphenyl)pent-2-enoic acid.

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed.[Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC - National Institutes of Health.[Link]

Troubleshooting

Resolving poor aqueous solubility of 3-(4-Methylphenyl)pent-2-enoic acid in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3-(4-Methylphenyl)pent-2-enoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3-(4-Methylphenyl)pent-2-enoic acid .

This molecule presents a classic biopharmaceutical challenge: it possesses a highly lipophilic 4-methylphenyl (tolyl) tail combined with an ionizable α,β-unsaturated carboxylic acid head group. When transitioning from organic storage solvents into aqueous physiological buffers, researchers frequently encounter rapid precipitation.

This guide provides mechanistically grounded, self-validating protocols to ensure complete solubilization, thereby preserving the integrity of your biological assays.

I. Diagnostic Troubleshooting Workflow

Before altering your assay parameters, it is critical to diagnose the root cause of the precipitation. The following decision matrix outlines the logical progression of solubility interventions.

G A Precipitation of 3-(4-Methylphenyl) pent-2-enoic acid in Buffer B Is Assay pH < 5.0? (Compound is Protonated) A->B C Adjust Buffer to pH 7.4 - 8.0 (Form Soluble Carboxylate Salt) B->C Yes D Is Compound Still Precipitating? B->D No C->D E Optimize DMSO Stock (Serial Dilution, ≤0.5% Final) D->E Yes F Add HP-β-CD (Form Inclusion Complex) D->F Persistent G Fully Solubilized Assay Solution D->G Resolved E->D Retry F->G

Caption: Decision tree for resolving lipophilic carboxylic acid precipitation in aqueous biological assays.

II. Module 1: Master Stock Preparation & The "Solvent Shift" Phenomenon

The Causality: Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent. However, when a highly concentrated DMSO stock is directly pipetted into an aqueous buffer, the DMSO rapidly diffuses into the water (the "solvent shift"). This leaves the lipophilic compound stranded in a localized micro-environment of pure water, causing immediate supersaturation and crystalline precipitation[1].

Self-Validating Protocol: Standardized DMSO Stock Generation

  • Dissolution: Weigh the required mass of 3-(4-Methylphenyl)pent-2-enoic acid to achieve a 10 mM stock. Add anhydrous DMSO and vortex vigorously for 2-3 minutes.

  • Validation (Centrifugation): To validate that the compound is truly dissolved and not merely a micro-suspension, centrifuge the microcentrifuge tube at 14,000 rpm for 10 minutes[2]. Self-Validation Check: If a visible pellet forms, the compound has exceeded its thermodynamic solubility in DMSO; you must utilize the supernatant and quantify its true concentration via UV-Vis or LC-MS.

  • Serial Dilution in Solvent: Do not perform serial dilutions in the aqueous assay medium. Instead, perform all intermediate serial dilutions in 100% DMSO[1].

  • Final Aqueous Spike: Add the intermediate DMSO stocks to the pre-warmed assay medium to achieve the final concentration. Ensure the final DMSO concentration remains strictly ≤0.5% (v/v) to prevent solvent-induced cytotoxicity[1].

FAQ: Why does my compound precipitate even when the final DMSO concentration is only 0.5%? Answer: Fast, single-step dilution causes localized supersaturation at the pipette tip interface. By performing serial dilutions in 100% DMSO first, you reduce the absolute number of hydrophobic molecules introduced per microliter of solvent, drastically lowering the nucleation rate when it contacts the aqueous phase.

III. Module 2: Exploiting Ionizability via pH and Salt Formation

The Causality: 3-(4-Methylphenyl)pent-2-enoic acid contains a carboxylic acid moiety with an estimated pKa of ~4.5 to 5.0. In mildly acidic or unbuffered water, the molecule remains protonated (unionized), maximizing its lipophilicity. By adjusting the pH to >7.0, the acid is deprotonated, yielding a highly water-soluble carboxylate anion (salt formation)[3].

Self-Validating Protocol: In Situ Salt Formation

  • Buffer Preparation: Prepare a robust physiological buffer (e.g., Phosphate-Buffered Saline or HEPES) and adjust the pH to 7.4 – 8.0 using 0.1 M NaOH.

  • Integration: Slowly add the DMSO stock of the compound dropwise into the rapidly stirring buffer.

  • Validation: Monitor the solution visually and via spectrophotometry (OD 600 nm). Self-Validation Check: A baseline absorbance at 600 nm indicates zero light scattering, confirming the absence of colloidal aggregates or precipitates.

FAQ: Can I just use a higher pH (e.g., pH 9.0) to guarantee complete solubility? Answer: While a higher pH will definitively form the soluble sodium/potassium salt[3], it may compromise the biological integrity of your assay. Most mammalian cell cultures and enzymatic targets require strict physiological pH (7.2–7.4). Exceeding pH 8.0 can denature target proteins or induce cellular stress, confounding your experimental results.

IV. Module 3: Supramolecular Encapsulation via Cyclodextrins

The Causality: If pH adjustment is insufficient due to the dominant hydrophobicity of the 4-methylphenyl tail, you must shield the tail from the aqueous environment. Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[4]. They form non-covalent inclusion complexes with lipophilic aromatic rings, vastly improving apparent aqueous solubility without altering the drug's intrinsic pharmacological properties[5].

CD_Mechanism Drug Free Drug (Lipophilic Tail) Complex Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host Molecule Aqueous Aqueous Media Complex->Aqueous High Apparent Solubility

Caption: Host-guest inclusion complexation shielding the lipophilic tolyl moiety from water.

Self-Validating Protocol: HP-β-CD Complexation (Phase Solubility Method)

  • Host Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard assay buffer (pH 7.4).

  • Complexation: Add an excess amount of 3-(4-Methylphenyl)pent-2-enoic acid (either as a solid or from a highly concentrated DMSO stock) to the CD solution.

  • Equilibration: Shake or sonicate the mixture at room temperature for 24 to 72 hours to ensure thermodynamic equilibrium is reached[5].

  • Validation (Filtration): Filter the suspension through a 0.45 µm cellulose membrane to remove any uncomplexed, precipitated drug[5]. Self-Validation Check: Measure the absorbance of the clear filtrate at the compound's specific UV lambda-max. Calculate the exact solubilized concentration using a pre-established standard curve.

FAQ: Will the cyclodextrin interfere with my drug's ability to bind to its biological target? Answer: Generally, no. The inclusion complex is in dynamic equilibrium with the free drug. As the free drug binds to the biological target (which typically has a higher affinity for the drug than the cyclodextrin cavity), the complex rapidly dissociates to replenish the free drug pool, acting as a highly efficient molecular delivery system[4].

V. Quantitative Data Presentation: Efficacy of Solubilization Strategies

To assist in selecting the appropriate intervention, the following table summarizes the expected solubility enhancements based on the physicochemical mechanisms described above.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility EnhancementBiological Assay Compatibility
Direct Aqueous Dilution None (Baseline)1x (Reference)High (Prone to precipitation)
DMSO Optimization (≤0.5%) Co-solvency / Reduced Nucleation5x - 10xHigh (Requires vehicle control)
pH Adjustment (pH 7.4) Ionization / Carboxylate Salt Formation50x - 100xHigh (Physiologically relevant)
HP-β-CD Complexation (20%) Supramolecular Encapsulation500x - 2000x+Very High (Shields lipophilicity)

VI. References

  • Strategies for improving hydrophobic drugs solubility and bioavailability International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC) URL:[Link]

  • Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(4-Methylphenyl)pent-2-enoic Acid and 3-phenylpent-2-enoic Acid

Introduction In the landscape of medicinal chemistry and materials science, α,β-unsaturated carboxylic acids serve as versatile scaffolds. Their conjugated system, comprising a phenyl ring, a carbon-carbon double bond, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, α,β-unsaturated carboxylic acids serve as versatile scaffolds. Their conjugated system, comprising a phenyl ring, a carbon-carbon double bond, and a carboxyl group, offers multiple sites for chemical modification. This guide provides an in-depth comparison of the reactivity of two such analogs: 3-(4-Methylphenyl)pent-2-enoic acid and 3-phenylpent-2-enoic acid.

While direct, side-by-side kinetic data for these specific pentenoic acid derivatives is not extensively documented in publicly available literature, this guide will leverage well-established principles of physical organic chemistry and experimental data from closely related structural analogs to provide a robust predictive comparison. We will explore how the subtle addition of a single methyl group on the phenyl ring is anticipated to influence the molecule's reactivity in key chemical transformations, including nucleophilic conjugate addition, electrophilic attack on the double bond, and reactions involving the carboxylic acid moiety. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational understanding required to make informed decisions in their synthetic strategies.

Theoretical Framework: The Electronic Influence of the para-Methyl Group

The primary difference between 3-(4-Methylphenyl)pent-2-enoic acid and 3-phenylpent-2-enoic acid lies in the presence of a methyl group at the para position of the phenyl ring. This substituent exerts a significant, predictable influence on the electron distribution throughout the entire conjugated π-system.

The methyl group is a classic example of an electron-donating group (EDG).[1][2] It increases the electron density of the aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbon atoms of the benzene ring. Consequently, the methyl group "pushes" electron density through the sigma bond onto the ring.[1]

  • Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This effect further enriches the electron density at the ortho and para positions.

This increased electron density does not remain confined to the ring; it is delocalized across the conjugated double bond and the carbonyl group. This has profound implications for the molecule's reactivity at its key functional sites.

Comparative Reactivity Analysis

Based on the electron-donating nature of the para-methyl group, we can predict the relative reactivity of our two target compounds in several key reaction classes.

Acidity of the Carboxylic Acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thus increasing acidity. Conversely, electron-donating groups destabilize the anion, making the acid weaker.

The para-methyl group in 3-(4-methylphenyl)pent-2-enoic acid donates electron density to the carboxylate group, intensifying the negative charge and destabilizing the conjugate base relative to the unsubstituted 3-phenylpent-2-enoic acid. Therefore, 3-(4-Methylphenyl)pent-2-enoic acid is predicted to be a weaker acid than 3-phenylpent-2-enoic acid.

Table 1: Comparison of pKa Values for Substituted Benzoic Acids

CompoundSubstituent (at para position)pKa (in water at 25°C)
Benzoic Acid-H4.21[3]
p-Methylbenzoic Acid (p-Toluic Acid)-CH₃4.38[3]

A higher pKa value indicates a weaker acid.

Reactivity toward Nucleophilic Conjugate Addition (Michael Addition)

The carbon-carbon double bond in α,β-unsaturated carbonyl compounds is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group, making the β-carbon electrophilic and susceptible to attack by nucleophiles.[4][5][6] This is known as a Michael or conjugate addition.[7]

The electron-donating para-methyl group in 3-(4-Methylphenyl)pent-2-enoic acid pushes electron density into the conjugated system, which slightly reduces the partial positive charge on the β-carbon. This makes the β-carbon less electrophilic. Consequently, 3-(4-Methylphenyl)pent-2-enoic acid is expected to react more slowly with nucleophiles in a Michael addition compared to 3-phenylpent-2-enoic acid.

Experimental Protocols

The following protocols are provided as robust, self-validating methodologies to experimentally determine the relative reactivity of 3-(4-Methylphenyl)pent-2-enoic acid and 3-phenylpent-2-enoic acid.

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

This protocol describes a general and reliable method for synthesizing the target compounds, which can be purified and used for subsequent reactivity studies.[3][8]

Objective: To synthesize 3-(4-Methylphenyl)pent-2-enoic acid and 3-phenylpent-2-enoic acid.

Materials:

  • Propiophenone or 4'-Methylpropiophenone

  • Malonic Acid

  • Pyridine (solvent and base)

  • Piperidine (catalyst)

  • Hydrochloric Acid (concentrated)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the respective ketone (propiophenone or 4'-methylpropiophenone, 1.0 eq) and malonic acid (1.2 eq).

  • Add pyridine to dissolve the solids, followed by a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid. This will protonate the pyridine and the product, causing the product to precipitate.

  • Collect the crude solid product by vacuum filtration and wash with cold water.

  • For further purification, dissolve the crude product in diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Competitive Kinetic Analysis of Michael Addition with a Thiol

This experiment is designed to directly compare the rate of nucleophilic addition to the two substrates. By running the reactions in the same vessel, variations in conditions are eliminated.

Objective: To determine the relative reaction rates of Michael addition of a thiol nucleophile to 3-(4-Methylphenyl)pent-2-enoic acid and 3-phenylpent-2-enoic acid.

Materials:

  • 3-(4-Methylphenyl)pent-2-enoic acid

  • 3-phenylpent-2-enoic acid

  • 1-Dodecanethiol (nucleophile)

  • Triethylamine (base catalyst)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Prepare a stock solution in acetonitrile containing equimolar amounts (e.g., 0.1 M) of both 3-(4-Methylphenyl)pent-2-enoic acid and 3-phenylpent-2-enoic acid, along with a known concentration of an internal standard.

  • In a reaction vial at a constant temperature (e.g., 25°C), place an aliquot of the stock solution.

  • Initiate the reaction by adding 1-dodecanethiol (0.9 eq to total acid concentration) followed immediately by triethylamine (0.1 eq).

  • At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and quench it in a vial containing a small amount of dilute HCl and an extraction solvent (e.g., ethyl acetate).

  • Analyze the quenched samples by GC-MS to determine the concentration of the remaining starting materials relative to the internal standard.

  • Plot the natural logarithm of the concentration of each starting material versus time. The slope of this line will be proportional to the pseudo-first-order rate constant. The ratio of the slopes will give the relative reactivity.

Protocol 3: Comparative Catalytic Hydrogenation

This protocol evaluates the relative rates of reduction of the carbon-carbon double bond.

Objective: To compare the rate of catalytic hydrogenation of the alkene moiety in the two target compounds.

Materials:

  • 3-(4-Methylphenyl)pent-2-enoic acid

  • 3-phenylpent-2-enoic acid

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (solvent)

  • Hydrogen gas supply with a pressure gauge or balloon

Procedure:

  • Set up two identical reaction flasks. In each flask, dissolve an equal molar amount of one of the substrates in ethanol.

  • Add an equal, catalytic amount of 10% Pd/C to each flask.

  • Seal the flasks and purge with hydrogen gas.

  • Maintain both flasks under a positive pressure of hydrogen (e.g., a balloon) and stir vigorously at room temperature.

  • Monitor the consumption of hydrogen over time. For a more quantitative measure, monitor the disappearance of the starting material by TLC or GC analysis of aliquots taken at regular intervals.

  • The substrate that is consumed faster is the more reactive under these conditions.

Visualization of Key Concepts

Electronic Effects on Reactivity

electronic_effects cluster_methyl 3-(4-Methylphenyl)pent-2-enoic acid cluster_phenyl 3-phenylpent-2-enoic acid methyl para-Methyl Group (Electron-Donating) ring_methyl Phenyl Ring (Electron Rich) methyl->ring_methyl +I, Hyperconjugation beta_carbon_methyl β-Carbon (Less Electrophilic) ring_methyl->beta_carbon_methyl e⁻ donation cooh_methyl Carboxyl Group (Weaker Acid) ring_methyl->cooh_methyl e⁻ donation hydrogen para-Hydrogen (Neutral) ring_phenyl Phenyl Ring (Baseline) beta_carbon_phenyl β-Carbon (More Electrophilic) cooh_phenyl Carboxyl Group (Stronger Acid)

Caption: Electronic influence of the para-methyl group on reactivity sites.

Experimental Workflow: Competitive Michael Addition

competitive_reaction start Prepare Equimolar Stock Solution (Substrate A + Substrate B + Internal Standard) reaction Initiate Reaction (Add Nucleophile + Catalyst at T=const) start->reaction sampling Withdraw & Quench Aliquots (at t = 0, 5, 15, 30... min) reaction->sampling Timed intervals analysis GC-MS Analysis (Quantify remaining Substrate A & B) sampling->analysis plot Plot ln[Substrate] vs. Time analysis->plot result Compare Slopes (k_rel = slope_A / slope_B) plot->result

Caption: Workflow for competitive kinetic analysis.

Conclusion

The presence of a para-methyl group on the phenyl ring of 3-phenylpent-2-enoic acid is predicted to have a tangible impact on its chemical reactivity. By acting as an electron-donating group, it increases the electron density of the conjugated system. This leads to two primary, opposing effects:

  • Increased Reactivity towards Electrophiles: The electron-rich double bond in 3-(4-Methylphenyl)pent-2-enoic acid is expected to be more susceptible to electrophilic attack (e.g., bromination, hydrogenation) compared to the unsubstituted analog.

  • Decreased Reactivity towards Nucleophiles: The β-carbon becomes less electrophilic, leading to a slower rate of nucleophilic conjugate addition. Furthermore, the carboxyl group becomes less acidic, which would also decrease the rate of acid-catalyzed reactions like Fischer esterification.

While this guide provides a strong theoretical and predictive framework, it underscores the need for direct experimental investigation to quantify these differences precisely. The provided protocols offer a clear path for researchers to generate this valuable data, contributing to a deeper understanding of structure-reactivity relationships in this important class of molecules.

References

  • (Reference for general α,β-unsatur
  • (Reference for general α,β-unsatur
  • Wikipedia. (2024). α,β-Unsaturated carbonyl compound. Available at: [Link]

  • (Reference for nucleophilic addition, if found)
  • OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Organic Chemistry. Available at: [Link]

  • (Reference for cinnamic acid deriv
  • (Reference for decarboxyl
  • (Reference for Knoevenagel condens
  • La Salle University. Substituent Effects. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Quora. (2019). Which is more acidic, benzoic acid, p-methylbenzoic acid, or p-chlorobenzoic acid?. Available at: [Link]

  • (Reference for Knoevenagel condens
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available at: [Link]

  • Wikipedia. (2024). Michael addition reaction. Available at: [Link]

  • (Reference for hydrogen
  • (Reference for steric and electronic effects, if found)
  • (Reference for Knoevenagel condens
  • Wikipedia. (2024). Electrophilic aromatic directing groups. Available at: [Link]

Sources

Comparative

Validating the Purity of 3-(4-Methylphenyl)pent-2-enoic Acid: A Comparative Guide to GC-MS, HPLC-UV, and qNMR

For researchers and drug development professionals, validating the purity of synthetic intermediates is a foundational step in ensuring downstream reproducibility and safety. 3-(4-Methylphenyl)pent-2-enoic acid (CAS: 217...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, validating the purity of synthetic intermediates is a foundational step in ensuring downstream reproducibility and safety. 3-(4-Methylphenyl)pent-2-enoic acid (CAS: 21758-09-8) is an α,β -unsaturated carboxylic acid featuring a substituted cinnamic acid-like scaffold.

Analyzing this compound presents specific physicochemical challenges. Its carboxylic acid moiety is highly polar and prone to hydrogen bonding, while its conjugated aromatic-alkene system provides distinct spectroscopic properties. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR), detailing the causality behind experimental choices to help you select the optimal purity validation framework.

Mechanistic Rationale: Matching the Molecule to the Method

As a Senior Application Scientist, selecting an analytical technique requires understanding the molecular behavior of the analyte under specific instrumental conditions.

The GC-MS Challenge: Volatility and Derivatization

Direct GC-MS analysis of free carboxylic acids frequently results in severe peak tailing, poor resolution, and thermal degradation. This occurs because the acidic protons form strong intermolecular hydrogen bonds, drastically increasing the compound's boiling point and causing irreversible adsorption to the silanol groups on the GC column stationary phase [1].

To achieve self-validating, high-resolution GC-MS data, chemical derivatization is mandatory . Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. This single modification abolishes hydrogen bonding, lowers the boiling point, and enhances thermal stability, allowing the molecule to vaporize cleanly and elute as a sharp, quantifiable peak [2, 3].

The HPLC-UV Advantage: Conjugation and pH Control

Because 3-(4-Methylphenyl)pent-2-enoic acid possesses a highly conjugated π -electron system (the phenyl ring conjugated with the pent-2-enoic acid backbone), it exhibits strong ultraviolet (UV) absorbance. Reversed-Phase HPLC (RP-HPLC) coupled with a UV detector is highly effective for this compound. The critical mechanistic choice here is mobile phase pH control . By acidifying the mobile phase (e.g., pH ~2.5 with phosphoric acid), the ionization of the carboxylic acid is suppressed. The molecule remains in its lipophilic, unionized state, ensuring predictable partitioning into the C18 stationary phase and preventing peak tailing [4].

The qNMR Orthogonality: Absolute Quantitation

While GC-MS and HPLC-UV are relative methods (often requiring a reference standard of the analyte to calculate absolute purity), quantitative NMR (qNMR) is a primary analytical method. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard (like maleic acid), qNMR provides an absolute purity value without needing a reference standard of the target compound itself [5, 6].

Comparative Performance Data

The following table summarizes the comparative performance metrics and operational characteristics of the three methodologies for this specific compound.

Analytical ParameterGC-MS (with BSTFA Derivatization)HPLC-UV (Reversed-Phase)qNMR (with Internal Standard)
Primary Output Relative purity (Area %) + Structural IDRelative purity (Area %)Absolute purity (Mass fraction %)
Sensitivity (LOD) High (Low ng/mL to pg/mL)Moderate (Low µg/mL)Low (Requires mg quantities)
Selectivity Very High (Chromatographic + Mass Spectra)Moderate (Chromatographic + UV Spectra)High (Distinct proton resonances)
Sample Preparation Complex (Anhydrous extraction + Derivatization)Simple (Dissolution + Filtration)Moderate (Precise gravimetric weighing)
Analysis Time ~20–30 minutes per run~10–15 minutes per run~5–10 minutes (plus relaxation delay)
Cost per Analysis High (Reagents, Carrier Gas, Maintenance)Low (Solvents)High (Deuterated solvents, Instrument time)

Experimental Workflows and Methodologies

Workflow Start 3-(4-Methylphenyl)pent-2-enoic Acid Sample GC_Prep Dissolve in Anhydrous ACN + Add BSTFA/TMCS Start->GC_Prep HPLC_Prep Dissolve in Mobile Phase (e.g., ACN/Water) Start->HPLC_Prep GC_Deriv Silylation Derivatization (70°C for 60 min) GC_Prep->GC_Deriv GC_Run GC-MS Analysis (EI Mode, DB-5ms Column) GC_Deriv->GC_Run GC_Data Mass Spectral Library Matching & Quantitation GC_Run->GC_Data Result Comprehensive Purity Validation Report GC_Data->Result HPLC_Run RP-HPLC-UV Analysis (Acidic pH, C18 Column) HPLC_Prep->HPLC_Run HPLC_Data UV Peak Area Normalization HPLC_Run->HPLC_Data HPLC_Data->Result

Parallel workflows for GC-MS (derivatization-dependent) and HPLC-UV purity validation.

Protocol A: GC-MS Purity Validation (Silylation Method)

Causality Check: Moisture must be strictly excluded during this protocol. Water rapidly hydrolyzes both the BSTFA reagent and the resulting TMS-derivatives, leading to incomplete reactions and ghost peaks [3].

  • Sample Preparation: Accurately weigh 5.0 mg of 3-(4-Methylphenyl)pent-2-enoic acid into a highly dried, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous Acetonitrile (ACN). Vortex until completely dissolved.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Note: TMCS acts as a catalyst, significantly accelerating the silylation of sterically hindered functional groups [3].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 75°C for 60–70 minutes to drive the reaction to thermodynamic completion [2].

  • GC-MS Parameters:

    • Column: DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

    • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–500.

  • Data Processing: Calculate relative purity by integrating the Total Ion Chromatogram (TIC) area of the TMS-derivatized target peak against all other detected organic impurity peaks.

Protocol B: HPLC-UV Purity Validation

Causality Check: The use of an acidic modifier (0.1% Phosphoric acid) forces the equilibrium of the carboxylic acid toward the protonated state. This prevents the molecule from interacting with residual metal impurities or unendcapped silanols in the C18 column, ensuring a Gaussian peak shape [4].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of the mobile phase. Sonicate for 5 minutes.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could clog the column frit.

  • HPLC Parameters:

    • Column: C18 Reversed-Phase (e.g., 250 × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water (containing 0.1% H3​PO4​ to maintain pH ~2.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 274 nm (optimized for the conjugated cinnamic-like chromophore) [4].

  • Data Processing: Determine purity using the 100% area normalization method, dividing the area of the main peak by the total area of all integrated peaks.

Protocol C: qNMR Absolute Purity Determination

Causality Check: Maleic acid is chosen as the internal standard because its equivalent olefinic protons produce a sharp, distinct singlet at ~6.3 ppm in DMSO- d6​ , which does not overlap with the aromatic (~7.1-7.5 ppm) or aliphatic signals of 3-(4-Methylphenyl)pent-2-enoic acid [6].

  • Gravimetric Preparation: Using a microbalance, accurately weigh ~10.0 mg of the analyte and ~5.0 mg of certified Maleic acid (Internal Standard) into the same vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% TMS as a chemical shift reference). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H -NMR spectrum at 400 MHz or higher. Use a sufficiently long relaxation delay ( D1​≥30 seconds) to ensure complete relaxation of all protons, which is critical for accurate integration [5].

  • Calculation: Calculate the absolute mass fraction purity using the established qNMR equation, comparing the integral of the analyte's distinct proton signal against the integral of the maleic acid singlet [6].

Conclusion

For the purity validation of 3-(4-Methylphenyl)pent-2-enoic acid, relying on a single technique leaves blind spots. HPLC-UV is the most robust and high-throughput method for routine batch-to-batch consistency checks, provided the mobile phase pH is strictly controlled. GC-MS , paired with BSTFA derivatization, is indispensable when you need to identify the exact chemical structure of unknown trace volatile impurities. Finally, when establishing a primary reference standard for biological assays, qNMR must be employed to assign an absolute mass fraction purity, anchoring your experimental data in absolute metrological certainty.

References

  • Pietrogrande, M. C., & Bacco, D. (2011). GC-MS analysis of water-soluble organics in atmospheric aerosol: response surface methodology for optimizing silyl-derivatization for simultaneous analysis of carboxylic acids and sugars. Anal Chim Acta, 689(2), 257-64. Retrieved from[Link]

  • Hamad, et al. Quality Control of Cinnamic Acid in Traditional Medicinal Plants in Jordan using High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Bureau International des Poids et Mesures (BIPM). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from[Link]

Validation

A Senior Application Scientist's Guide to the Synthesis of 3-(4-Methylphenyl)pent-2-enoic Acid: A Comparative Analysis

Abstract This guide provides an in-depth comparative analysis of four distinct and strategically important synthetic routes for obtaining 3-(4-Methylphenyl)pent-2-enoic acid, a substituted α,β-unsaturated carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparative analysis of four distinct and strategically important synthetic routes for obtaining 3-(4-Methylphenyl)pent-2-enoic acid, a substituted α,β-unsaturated carboxylic acid with potential applications as a structural motif in medicinal chemistry and materials science. We will dissect the underlying principles, mechanistic pathways, and practical considerations of the Knoevenagel-Doebner Condensation, the Reformatsky Reaction, the Horner-Wadsworth-Emmons Olefination, and the Palladium-Catalyzed Heck Reaction. Each route is evaluated based on criteria crucial for modern chemical synthesis: yield, stereoselectivity, atom economy, reagent accessibility, and operational complexity. This document serves as a critical resource for researchers, chemists, and process development professionals, enabling informed decisions in selecting the optimal synthetic strategy for their specific research and development needs.

Introduction: The Strategic Importance of α,β-Unsaturated Carboxylic Acids

The α,β-unsaturated carboxylic acid moiety is a cornerstone in the architecture of numerous biologically active molecules and functional organic materials. The specific target of this guide, 3-(4-Methylphenyl)pent-2-enoic acid, represents a class of trisubstituted alkenes whose synthesis presents unique challenges in controlling regioselectivity and stereoselectivity. The selection of a synthetic route is a critical decision, profoundly impacting not only the efficiency and yield but also the economic and environmental viability of the process. This guide moves beyond a simple recitation of protocols to offer a nuanced, field-proven perspective on the causality behind experimental choices, empowering the researcher to select and optimize a synthesis that aligns with their specific objectives, whether for small-scale discovery or large-scale production.

Overview of Synthetic Strategies

The construction of 3-(4-Methylphenyl)pent-2-enoic acid fundamentally involves the formation of a key carbon-carbon bond to assemble the pentenoic acid backbone and attach the 4-methylphenyl group. We will explore four major strategies, each differing in the type of bond formed and the nature of the key intermediates.

G cluster_start Key Starting Materials cluster_routes Synthetic Routes cluster_end Final Product A 4-Methylpropiophenone Knoevenagel Knoevenagel-Doebner Condensation A->Knoevenagel Reformatsky Reformatsky Reaction A->Reformatsky HWE Horner-Wadsworth-Emmons (HWE) Olefination A->HWE B 4-Iodotoluene + Ethyl pent-2-enoate Heck Heck Reaction B->Heck Target 3-(4-Methylphenyl)pent-2-enoic acid Knoevenagel->Target Direct formation Reformatsky->Target Dehydration & Hydrolysis HWE->Target Hydrolysis Heck->Target Hydrolysis

Diagram 1: High-level overview of the four primary synthetic pathways to the target molecule.

Route 1: Knoevenagel-Doebner Condensation

This classic condensation reaction is a powerful method for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound. The Doebner modification, which utilizes malonic acid in the presence of a basic catalyst like pyridine and piperidine, is particularly advantageous as it leads directly to the α,β-unsaturated carboxylic acid via in-situ decarboxylation.[1]

Principle & Mechanism

The reaction is initiated by the deprotonation of malonic acid by a base (piperidine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ketone (4-methylpropiophenone). The resulting aldol-type adduct readily undergoes dehydration, driven by the formation of a conjugated system. Subsequent heating in the presence of pyridine facilitates the decarboxylation of the intermediate α,β-unsaturated dicarboxylic acid to yield the final product.[1][2]

G start 4-Methylpropiophenone + Malonic Acid enolate Enolate Formation (Piperidine) start->enolate attack Nucleophilic Attack enolate->attack adduct Aldol Adduct attack->adduct dehydration Dehydration (-H2O) adduct->dehydration unsaturated Unsaturated Dicarboxylic Acid dehydration->unsaturated decarboxylation Decarboxylation (-CO2, Pyridine) unsaturated->decarboxylation product Target Product decarboxylation->product

Diagram 2: Mechanism of the Knoevenagel-Doebner Condensation.

Representative Experimental Protocol
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylpropiophenone (1.0 eq), malonic acid (1.2 eq), piperidine (0.1 eq), and pyridine (2-3 volumes).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to a pH of ~2.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water to remove residual pyridine and salts. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Analysis
  • Advantages: This is a one-pot reaction that directly yields the carboxylic acid. The starting materials are relatively inexpensive and readily available. The procedure avoids the use of harsh or highly toxic reagents.

  • Disadvantages: Ketones are generally less reactive than aldehydes in this condensation, often requiring longer reaction times and higher temperatures. This can lead to potential side reactions or degradation. The use of pyridine as a solvent can complicate product work-up due to its high boiling point and odor. Yields can be moderate.

Route 2: Reformatsky Reaction

The Reformatsky reaction is a cornerstone of organic synthesis for preparing β-hydroxy esters. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[3][4] For our target, this route would be a three-step process: the Reformatsky reaction itself, followed by dehydration of the β-hydroxy ester, and finally, saponification to the carboxylic acid.

Principle & Mechanism

The key step is the formation of an organozinc reagent, often called a Reformatsky enolate, by the oxidative addition of zinc dust into the carbon-halogen bond of the α-halo ester (e.g., ethyl bromoacetate).[5] This enolate is less basic than a corresponding Grignard reagent or lithium enolate, which crucially prevents it from reacting with the ester functionality.[5] It then adds to the ketone carbonyl to form a zinc alkoxide, which upon acidic workup yields a β-hydroxy ester. Subsequent acid-catalyzed dehydration furnishes the α,β-unsaturated ester, which is then hydrolyzed to the target acid.

G start 4-Methylpropiophenone + Ethyl Bromoacetate reagent Reformatsky Reagent Formation (Zn) start->reagent addition Carbonyl Addition reagent->addition intermediate β-Hydroxy Ester addition->intermediate dehydration Dehydration (-H2O) intermediate->dehydration ester α,β-Unsaturated Ester dehydration->ester hydrolysis Hydrolysis (-EtOH) ester->hydrolysis product Target Product hydrolysis->product

Diagram 3: Workflow for the Reformatsky-based synthesis.

Representative Experimental Protocol
  • Zinc Activation (Crucial Step): Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, then drying under vacuum. This removes the passivating oxide layer.[6]

  • Reaction: In a flask under a nitrogen atmosphere, add the activated zinc and dry THF. Add a solution of 4-methylpropiophenone (1.0 eq) and ethyl 2-bromopropanoate (1.2 eq) in THF dropwise to the zinc suspension. Gentle heating may be required to initiate the reaction. Maintain reflux for 2-3 hours after the addition is complete.

  • Work-up & Dehydration: Cool the reaction and quench by adding a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Dry the organic layer and concentrate. The crude β-hydroxy ester can often be dehydrated by dissolving it in toluene with a catalytic amount of p-toluenesulfonic acid and heating at reflux with a Dean-Stark trap.

  • Hydrolysis: The resulting α,β-unsaturated ester is then hydrolyzed using a standard procedure, such as refluxing with aqueous NaOH in ethanol, followed by acidic workup.

Analysis
  • Advantages: The reaction conditions are relatively mild. The organozinc reagent is highly specific for aldehydes and ketones, leading to fewer side reactions compared to more reactive organometallics.

  • Disadvantages: This is a multi-step synthesis, which can lower the overall yield. The activation of zinc is critical for success and can be inconsistent. The dehydration step can sometimes lead to a mixture of E/Z isomers and other rearranged products.

Route 3: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a highly reliable and widely used modification of the Wittig reaction. It employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide, to react with aldehydes or ketones to form alkenes.[7] A significant advantage is that the byproduct, a water-soluble phosphate salt, is easily removed during work-up.

Principle & Mechanism

The synthesis begins with the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) using a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to generate a stabilized phosphonate carbanion. This potent nucleophile attacks the carbonyl carbon of 4-methylpropiophenone. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to give the desired alkene (as an ester) and a diethyl phosphate salt. The reaction generally shows high selectivity for the thermodynamically more stable (E)-alkene.[7] The final step is the hydrolysis of the ester to the carboxylic acid.

G start Triethyl Phosphonopropionate + Base (e.g., NaH) ylide Phosphonate Carbanion Formation start->ylide attack Nucleophilic Attack ylide->attack ketone 4-Methylpropiophenone ketone->attack intermediate Betaine/Oxaphosphetane Intermediate attack->intermediate elimination Elimination intermediate->elimination ester α,β-Unsaturated Ester elimination->ester hydrolysis Hydrolysis ester->hydrolysis product Target Product hydrolysis->product

Diagram 4: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Representative Experimental Protocol
  • Ylide Generation: In a flame-dried, three-necked flask under nitrogen, prepare a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C and add triethyl 2-phosphonopropanoate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Olefination: Cool the resulting clear solution back to 0 °C and add a solution of 4-methylpropiophenone (1.0 eq) in anhydrous THF dropwise. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction carefully with water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification & Hydrolysis: Purify the crude ester by column chromatography. The purified ethyl 3-(4-methylphenyl)pent-2-enoate is then hydrolyzed to the target acid by refluxing with ethanolic NaOH, followed by acidification.

Analysis
  • Advantages: This method generally provides high yields and excellent stereoselectivity for the (E)-isomer. The work-up is significantly easier than in the traditional Wittig reaction. The reaction is highly reliable and broadly applicable.

  • Disadvantages: Sodium hydride is a pyrophoric reagent requiring careful handling. The phosphonate reagents are more expensive than the starting materials for the Knoevenagel or Perkin reactions. The synthesis requires a final hydrolysis step.

Route 4: Palladium-Catalyzed Heck Reaction

The Heck reaction is a premier tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically for the arylation of alkenes.[8] It involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex.[9] This represents a convergent approach to our target molecule.

Principle & Mechanism

The widely accepted catalytic cycle begins with the oxidative addition of an active Pd(0) species into the aryl halide (4-iodotoluene) bond, forming a Pd(II) complex.[8] The alkene (ethyl pent-2-enoate) then coordinates to this complex, followed by a migratory insertion (carbopalladation) step to form a new carbon-carbon bond. The final key step is a syn-β-hydride elimination, which releases the substituted alkene product and forms a hydrido-palladium(II) species. Reductive elimination, facilitated by a base, regenerates the Pd(0) catalyst, allowing the cycle to continue.[9]

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PdII_Alkene Alkene-Pd(II) Complex Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-Pd(II)-X(L2) Insert->PdII_Alkyl BetaH β-Hydride Elimination PdII_Alkyl->BetaH PdII_Hydride H-Pd(II)-X(L2) BetaH->PdII_Hydride Product Coupled Product BetaH->Product RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 HX_Base [H-Base]+X- RedElim->HX_Base ArX 4-Iodotoluene ArX->OxAdd Alkene Ethyl pent-2-enoate Alkene->Coord Base Base (e.g., Et3N) Base->RedElim

Diagram 5: Catalytic cycle of the Heck Reaction.

Representative Experimental Protocol
  • Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 2-10 mol%), 4-iodotoluene (1.0 eq), ethyl pent-2-enoate (1.2 eq), a base (e.g., triethylamine or K₂CO₃, 2.0 eq), and a polar aprotic solvent like DMF or DMAc.

  • Reaction: Degas the mixture (e.g., by three freeze-pump-thaw cycles) and backfill with nitrogen or argon. Heat the reaction mixture to 80-120 °C and monitor by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase to remove the solvent and base.

  • Purification & Hydrolysis: Dry the organic layer and concentrate. Purify the resulting ester by column chromatography. The final product is obtained after hydrolysis as described in previous sections.

Analysis
  • Advantages: This is an extremely powerful and versatile method with a broad substrate scope. It allows for the convergent assembly of complex molecules. High yields are often achievable.

  • Disadvantages: The primary drawback is the cost and potential toxicity of the palladium catalyst and ligands. The reaction conditions often require inert atmospheres and anhydrous solvents, adding to the operational complexity. A final hydrolysis step is also necessary.

Comparative Summary

FeatureKnoevenagel-DoebnerReformatskyHorner-Wadsworth-EmmonsHeck Reaction
Key Transformation Ketone + Malonic AcidKetone + α-Halo EsterKetone + Phosphonate EsterAryl Halide + Alkene Ester
Number of Steps 1 (to acid)322
Typical Yield ModerateModerateHighHigh
Stereoselectivity Variable, often mixturePoor (in dehydration)High (E-selective)High (trans-selective)
Reagent Cost LowLow to ModerateModerate to HighHigh
Key Reagents Piperidine, PyridineActivated ZincNaH, Phosphonate EsterPd Catalyst, Ligand
Safety/Handling Pyridine (odor, toxic)Zinc activationNaH (pyrophoric)Pd (toxic), Inert atmosphere
Scalability ModerateChallengingGoodGood, but cost-intensive
Atom Economy Good (loses CO₂, H₂O)PoorModerateModerate

Conclusion and Recommendations

The optimal synthetic route to 3-(4-Methylphenyl)pent-2-enoic acid is highly dependent on the specific objectives of the laboratory or production facility.

  • For rapid, small-scale synthesis where cost is a primary driver and stereoselectivity is not critical , the Knoevenagel-Doebner Condensation offers a direct, one-pot procedure using inexpensive starting materials.

  • For high-yield and excellent (E)-stereoselectivity , the Horner-Wadsworth-Emmons Olefination stands out as the most reliable and robust method, despite the higher cost of reagents and the need for careful handling of sodium hydride. This is often the preferred route in a medicinal chemistry or discovery setting.

  • The Reformatsky Reaction is a classic method but is largely superseded by more reliable modern alternatives. Its multi-step nature and reliance on tricky zinc activation make it less favorable unless specific functionalities sensitive to other conditions are present.

  • The Heck Reaction represents a powerful convergent strategy, ideal for generating analogues by varying the aryl halide or alkene partner. However, its reliance on expensive and air-sensitive palladium catalysts makes it better suited for high-value targets or situations where building a diverse library of related compounds is the primary goal.

Ultimately, the HWE reaction provides the best balance of yield, reliability, and stereochemical control for the synthesis of 3-(4-Methylphenyl)pent-2-enoic acid, making it the recommended route for most research and development applications.

References

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Reformatsky Reaction.
  • ResearchGate. (n.d.). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.
  • Organic Reactions. (n.d.). The Reformatsky Reaction.
  • Master Organic Chemistry. (n.d.). Reformatsky Reaction.
  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004, 546-551.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid.
  • Wikipedia. (n.d.). Wittig reaction.
  • Google Patents. (n.d.). US5786494A - Process for the synthesis of α-substituted acrylic acids and their application.
  • Thermo Fisher Scientific. (n.d.). Reformatsky Reaction.
  • Royal Society of Chemistry. (2025, July 23). A new retrosynthetic double disconnection strategy for α,β-unsaturated carboxylic acids.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, May). Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit.
  • ResearchGate. (2026, March 06). Synthesis of Tri-substituted, Aliphatic and 13 C-Labelled α,β-Unsaturated Carboxylic Acids via Wittig CO 2 Utilisation Reactions.
  • Wikipedia. (n.d.). Heck reaction.
  • Wikipedia. (n.d.). Perkin reaction.

Sources

Comparative

Structural comparison of E and Z isomers of 3-(4-Methylphenyl)pent-2-enoic acid

An In-depth Structural Comparison of E and Z Isomers of 3-(4-Methylphenyl)pent-2-enoic Acid Introduction: The Critical Role of Geometric Isomerism in Drug Development In the realm of medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Structural Comparison of E and Z Isomers of 3-(4-Methylphenyl)pent-2-enoic Acid

Introduction: The Critical Role of Geometric Isomerism in Drug Development

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Geometric isomers, specifically E/Z isomers, which arise from restricted rotation around a double bond, can exhibit profoundly different physicochemical properties, biological activities, and toxicological profiles. A seemingly minor change in spatial orientation can dictate how a molecule interacts with a biological target, influencing its efficacy as a therapeutic agent.

This guide provides a comprehensive structural comparison of the (E) and (Z) isomers of 3-(4-Methylphenyl)pent-2-enoic acid, an α,β-unsaturated carboxylic acid with potential applications as a synthetic building block. We will delve into the stereoselective synthesis, detailed structural elucidation using advanced analytical techniques, and computational analysis, offering a holistic view for researchers, scientists, and drug development professionals. The methodologies and data presented herein are grounded in established scientific principles and serve as a robust framework for the characterization of similar isomeric systems.

Stereoselective Synthesis: Controlling the Geometric Outcome

The synthesis of α,β-unsaturated carboxylic acids often yields a mixture of E and Z isomers. Achieving stereocontrol is crucial for isolating the desired isomer for further study. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, allowing for the preferential synthesis of either the E or Z isomer by modifying the reaction conditions.[1]

The (E)-isomer is typically favored under thermodynamic control, often achieved using sodium hydride as a base, which allows for equilibration to the more stable trans product.[2] Conversely, the (Z)-isomer can be obtained under kinetic control using stronger, bulkier bases like potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures, which favors the formation of the less stable cis product.[3]

G cluster_0 Synthesis of (E)-Isomer (Thermodynamic Control) cluster_1 Synthesis of (Z)-Isomer (Kinetic Control) p_tolyl_ketone 4-Methylacetophenone hwe_reagent_E Triethyl phosphonoacetate product_E (E)-3-(4-Methylphenyl)pent-2-enoic acid ethyl ester hwe_reagent_E->product_E HWE Reaction base_E NaH base_E->product_E hydrolysis_E Hydrolysis (NaOH, H₃O⁺) product_E->hydrolysis_E final_product_E (E)-3-(4-Methylphenyl)pent-2-enoic acid hydrolysis_E->final_product_E p_tolyl_ketone_Z 4-Methylacetophenone hwe_reagent_Z Still-Gennari Reagent (e.g., bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate) product_Z (Z)-3-(4-Methylphenyl)pent-2-enoic acid ethyl ester hwe_reagent_Z->product_Z HWE Reaction base_Z KHMDS, 18-crown-6 base_Z->product_Z hydrolysis_Z Hydrolysis (NaOH, H₃O⁺) product_Z->hydrolysis_Z final_product_Z (Z)-3-(4-Methylphenyl)pent-2-enoic acid hydrolysis_Z->final_product_Z

Caption: Horner-Wadsworth-Emmons reaction pathways for stereoselective synthesis.

Comparative Structural Analysis

Once synthesized and isolated, a suite of analytical techniques is employed to unambiguously determine the structure and stereochemistry of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for distinguishing geometric isomers in solution.[4] Key differences in the ¹H and ¹³C NMR spectra arise from the distinct chemical environments of the nuclei in the E and Z configurations.

G cluster_E (E)-Isomer cluster_Z (Z)-Isomer E_isomer (E)-Isomer Z_isomer (Z)-Isomer E_structure Z_structure E_desc Carboxylic acid and p-tolyl groups are on opposite sides. Less steric hindrance. Z_desc Carboxylic acid and p-tolyl groups are on the same side. More steric hindrance.

Caption: Structural representation of (E) and (Z) isomers.

¹H NMR Spectroscopy

The spatial relationship between substituents around the double bond significantly influences proton chemical shifts.[5] In the (E)-isomer, the vinylic proton is trans to the bulkier 4-methylphenyl group and is expected to resonate at a slightly different chemical shift compared to the (Z)-isomer where it is cis. More diagnostically, the allylic protons of the ethyl group in the (Z)-isomer are in close proximity to the deshielding anisotropic field of the aromatic ring, causing them to appear downfield relative to the (E)-isomer.[6]

¹³C NMR Spectroscopy

The steric compression in the (Z)-isomer, where the ethyl group and the aromatic ring are on the same side of the double bond, leads to a characteristic upfield shift (shielding) of the allylic carbon signals due to the γ-gauche effect.[7][8] This provides a reliable method for assignment.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE is a definitive technique that relies on the through-space transfer of nuclear spin polarization between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For the (E)-isomer, an NOE correlation is expected between the vinylic proton and the protons of the tolyl group. For the (Z)-isomer, an NOE would be observed between the vinylic proton and the methylene protons of the ethyl group.

Parameter (E)-3-(4-Methylphenyl)pent-2-enoic acid (Z)-3-(4-Methylphenyl)pent-2-enoic acid Rationale for Difference
¹H NMR (δ, ppm)
Vinylic-H~5.8~5.9Different electronic environment due to substituent orientation.
Allylic-CH₂~2.5~2.8Deshielding by the nearby aromatic ring in the Z-isomer.[5]
¹³C NMR (δ, ppm)
C=C (α-C)~120~119Minor electronic differences.
C=C (β-C)~160~158Steric and electronic effects.
Allylic-CH₂~30~27γ-gauche effect (shielding) in the Z-isomer.[8]
NOE Correlation Vinylic-H ↔ Aryl-HVinylic-H ↔ Allylic-CH₂-HProximity of groups in 3D space.

Note: The chemical shifts presented are illustrative and based on analogous structures. Actual values may vary depending on experimental conditions.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the solid-state structure, offering precise measurements of bond lengths, bond angles, and torsional angles.[9]

Parameter (E)-Isomer (Expected) (Z)-Isomer (Expected) Rationale for Difference
Molecular Conformation More planarTwisted due to steric strainThe bulky substituents in the Z-isomer force the molecule out of planarity to minimize steric repulsion.
Crystal Packing More efficient, higher densityLess efficient, lower densityThe planar nature of the E-isomer allows for closer packing in the crystal lattice.
Melting Point HigherLowerMore energy is required to break the more stable crystal lattice of the E-isomer.

The (E)-isomer, being sterically less hindered, is expected to adopt a more planar conformation, facilitating more efficient crystal packing and typically resulting in a higher melting point. The (Z)-isomer will likely exhibit significant torsion around the C-C single bonds to alleviate steric clash between the ethyl and tolyl groups.

Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for predicting the relative thermodynamic stabilities of isomers.[10] By optimizing the geometry and calculating the electronic energy of each isomer, we can determine the Gibbs free energy of isomerization (ΔG_iso).

Parameter Value (E → Z) Interpretation
ΔE_iso (Electronic Energy) Positive(Z)-isomer is electronically less stable.
ΔH_iso (Enthalpy) PositiveIsomerization is endothermic.
ΔG_iso (Gibbs Free Energy) Positive(E)-isomer is thermodynamically more stable.

As anticipated, computational models consistently show that the (E)-isomer of α,β-unsaturated acids is thermodynamically more stable due to the minimization of steric repulsion between the substituents on the double bond.[11]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.[12]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to allow for the development of cross-peaks between spatially proximate protons.

  • Data Processing: Process the spectra using appropriate software. Integrate the ¹H signals and identify the chemical shifts and coupling constants. Analyze the NOESY spectrum for key cross-peaks to confirm the stereochemistry.

G cluster_workflow Characterization Workflow A Synthesized Isomer Mixture B Chromatographic Separation (e.g., HPLC or Column) A->B C Isolated E-Isomer B->C D Isolated Z-Isomer B->D E NMR Spectroscopy (¹H, ¹³C, NOESY) C->E F X-ray Crystallography C->F G Computational Modeling (DFT) C->G D->E D->F D->G H Unambiguous Structural Assignment E->H F->H G->H

Caption: General workflow for isomer separation and characterization.

Protocol 2: DFT Computational Analysis
  • Structure Building: Build the 3D structures of both the (E) and (Z) isomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set.[10]

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Energy Comparison: Calculate the relative energies (ΔE, ΔH, and ΔG) between the two isomers to determine their relative thermodynamic stabilities.

Conclusion

The differentiation between the (E) and (Z) isomers of 3-(4-Methylphenyl)pent-2-enoic acid is a clear demonstration of the necessity for rigorous structural analysis in chemical research. While the isomers share the same molecular formula and connectivity, their distinct spatial arrangements lead to measurable differences in their spectroscopic, crystallographic, and thermodynamic properties. A multi-technique approach, combining NMR spectroscopy (particularly NOE), X-ray crystallography, and computational modeling, provides an irrefutable and comprehensive characterization. For scientists in drug discovery and development, mastering these analytical workflows is not merely an academic exercise; it is a fundamental requirement for ensuring the synthesis of the correct, most active, and safest molecular entity.

References

  • Silva, A. M. S., et al. (2016). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. RSC Advances. [Link]

  • Levin, D., et al. (1988). Synthesis of single isomers (E or Z) of unsaturated carboxylic acids by the Horner-Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). docbrown.info. [Link]

  • Silva, A. M. S., et al. (2016). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. ResearchGate. [Link]

  • Doc Brown's Chemistry. Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). docbrown.info. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. organic-chemistry.org. [Link]

  • Nicewicz, D. A., et al. (2021). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Chemical Reviews. [Link]

  • Domingo, L. R., et al. (2014). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. The Journal of Organic Chemistry. [Link]

  • Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. docbrown.info. [Link]

  • ResearchGate. (2014). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. [Link]

  • Hoveyda, A. H., et al. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC. [Link]

  • Chemistry Stack Exchange. (2014). Which has the higher chemical shift E/Z alkene?. [Link]

  • Journal of Chemical Education. (2002). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. [Link]

  • An-Najah Staff. (2010). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. [Link]

  • ResearchGate. (2010). 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. [Link]

  • SpectraBase. 3-Phenylpent-2-ene. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Google Patents. (1977).
  • MDPI. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. [Link]

  • NIST WebBook. (Z)-3-Phenyl-2-propenoic acid. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • ResearchGate. (2004). Enantioselective Synthesis of (+)-Nuciferal, (+)-(E)-Nuciferol and (+)-α-Curcumene by Chiral Hydrogenesterification Reaction. [Link]

  • Science. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. [Link]

  • LookChem. 3-phenyl-pent-2-enoic acid ethyl ester. [Link]

  • ResearchGate. (2017). Isolation and representation of the X-ray crystal structure of a,b-unsaturated acyl ammonium salt 52. [Link]

  • Chemsrc. (E)-3-phenyl-2-pentenoic acid. [Link]

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  • eScholarship. (2023). Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. [Link]

  • The Journal of Organic Chemistry. (2017). Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8. [Link]

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